Kgp-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H24F4N4O3 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C19H24F4N4O3/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26)/t13-/m0/s1 |
InChI Key |
KGRLRBFIDBTADP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Kgp-IN-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Kgp-IN-1, a small molecule inhibitor targeting proteases from the bacterium Porphyromonas gingivalis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, identified as Compound 13-R in patent WO2017201322A1, is a potent inhibitor of arginine-specific cysteine proteases, known as gingipains (Rgp), from the periodontal pathogen Porphyromonas gingivalis. Despite its common designation as "this compound," which would imply specificity for lysine-specific gingipain (Kgp), evidence from the foundational patent explicitly categorizes it as an Rgp inhibitor . Its primary mechanism of action involves the attenuation of the proteolytic activity of Rgp, thereby mitigating the virulence of P. gingivalis. This inhibition has been demonstrated to protect host proteins, such as collagen, from degradation.
Target Specificity and Mechanism of Action
The nomenclature of this compound has led to some confusion regarding its precise molecular target. However, patent WO2017201322A1, the source from which this compound is extracted, clarifies this ambiguity. Within this patent, the compound designated as "Compound 13-R" is explicitly described and tested as an inhibitor of arginine-specific gingipains (Rgp).
Gingipains are critical virulence factors for P. gingivalis, enabling the bacterium to acquire nutrients, evade the host immune system, and destroy host tissues. There are two major types of gingipains: arginine-specific (RgpA and RgpB) and lysine-specific (Kgp). This compound (Compound 13-R) selectively targets the Rgp proteases.
The proposed mechanism of action is the direct binding of this compound to the active site of Rgp, preventing the protease from cleaving its target substrates at arginine residues. This inhibition disrupts key pathogenic processes of P. gingivalis.
A significant consequence of Rgp inhibition by this compound is the protection of host extracellular matrix proteins. An experiment detailed in patent WO2017201322A1 demonstrated that in the presence of 50 µM of Compound 13-R, the degradation of human collagen by the secreted proteases in P. gingivalis culture supernatant was effectively prevented.
Quantitative Data
Currently, specific quantitative inhibition constants such as IC50 or K_i_ values for this compound (Compound 13-R) are not publicly available in the reviewed literature. The primary available data point is the effective concentration for the inhibition of collagen degradation.
| Compound | Target | Assay | Concentration | Outcome | Source |
| This compound (Compound 13-R) | Rgp | Collagen Degradation Assay | 50 µM | Prevention of human collagen degradation | WO2017201322A1 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of Gingipain-Mediated Tissue Destruction
Caption: Inhibition of Rgp-mediated collagen degradation by this compound.
Experimental Workflow for Assessing Gingipain Inhibition
Caption: Workflow for Collagen Degradation Inhibition Assay.
Experimental Protocols
Gingipain Activity Assay (General Protocol)
This protocol is a general method for determining the inhibitory activity of compounds against gingipains and can be adapted for this compound.
Materials:
-
Purified Rgp or P. gingivalis culture supernatant
-
Chromogenic or fluorogenic substrate specific for Rgp (e.g., N-α-Benzoyl-L-arginine-p-nitroanilide for chromogenic assays)
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6
-
Reducing agent: 10 mM L-cysteine (to activate the cysteine protease)
-
This compound (Compound 13-R) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of this compound at various concentrations in the assay buffer.
-
In a 96-well plate, add the purified Rgp enzyme or culture supernatant.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the Rgp-specific substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis. The percentage of inhibition is determined by comparing the reaction rates in the presence of this compound to the control.
Collagen Degradation Inhibition Assay (Protocol based on Patent WO2017201322A1)
This protocol is designed to assess the ability of this compound to prevent the degradation of human collagen by P. gingivalis proteases.
Materials:
-
P. gingivalis culture
-
Human collagen (10 µg per reaction)
-
This compound (Compound 13-R) (50 µM)
-
Reaction Buffer: 20 mM sodium phosphate buffer, pH 7.5, containing 5 mM cysteine
-
Centrifugation and concentration devices
-
SDS-PAGE equipment and reagents
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Preparation of P. gingivalis Supernatant:
-
Culture P. gingivalis to the exponential growth phase.
-
Centrifuge the culture to pellet the bacteria.
-
Collect the supernatant, which contains the secreted gingipains.
-
Concentrate the supernatant using appropriate centrifugal filter units. Determine the protein concentration of the concentrated supernatant.
-
-
Inhibition Reaction:
-
Set up reaction mixtures containing:
-
Control: 10 µg human collagen and 0.6 µg of the concentrated P. gingivalis supernatant in reaction buffer.
-
Inhibition: 10 µg human collagen, 0.6 µg of the concentrated supernatant, and 50 µM this compound in reaction buffer.
-
-
Incubate the reaction mixtures for 1 hour at 37°C.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the reaction products on a polyacrylamide gel using SDS-PAGE.
-
Stain the gel with a protein stain to visualize the collagen bands.
-
Expected Outcome: The control lane will show faint or no intact collagen bands due to degradation. The lane with this compound will show a prominent band corresponding to intact collagen, demonstrating the inhibitory effect of the compound.
-
Conclusion
This compound (Compound 13-R) is a specific inhibitor of arginine-specific gingipains (Rgp) from P. gingivalis. Its mechanism of action centers on the direct inhibition of Rgp's proteolytic activity, which plays a crucial role in the virulence of this periodontal pathogen. The demonstrated ability of this compound to prevent the degradation of host proteins like collagen underscores its therapeutic potential in mitigating the tissue-destructive effects of P. gingivalis infections. Further research is warranted to elucidate its precise binding kinetics and in vivo efficacy.
An In-Depth Technical Guide to Kgp-IN-1: A Potent Arginine-Specific Gingipain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 hydrochloride is a potent and selective small molecule inhibitor of arginine-specific gingipains (Rgps), a class of cysteine proteases secreted by the keystone periodontal pathogen Porphyromonas gingivalis.[1][2] Gingipains are critical virulence factors that play a significant role in the progression of periodontal disease by degrading host tissues and dysregulating the host immune response.[2] Recent research has also implicated P. gingivalis and its gingipains in the pathogenesis of other systemic diseases, including Alzheimer's disease.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, also identified as compound 13-R in patent WO2017201322A1, possesses a complex chemical structure designed for specific interaction with the active site of arginine-specific gingipains.[1]
Table 1: Chemical and Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide hydrochloride | [2] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ | MedChemExpress |
| Molecular Weight | 468.87 g/mol | MedChemExpress |
| Canonical SMILES | C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | MedChemExpress |
| Isomeric SMILES | C1CCC(C1)C(=O)N--INVALID-LINK--C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | MedChemExpress |
| InChI Key | KGRLRBFIDBTADP-ZDUSSCGKSA-N | [2] |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of arginine-specific gingipains (RgpA and RgpB) from P. gingivalis.[1][2] These enzymes are crucial for the bacterium's survival and pathogenesis, involved in nutrient acquisition, tissue destruction, and evasion of the host's immune system.
The pathogenic mechanism of gingipains involves the degradation of a wide range of host proteins, including cytokines, immunoglobulins, and components of the complement system. This proteolytic activity disrupts the normal inflammatory response, leading to chronic inflammation and tissue damage characteristic of periodontitis.[4][5][6] Gingipains have also been shown to activate the p38α MAPK signal transduction pathway, further promoting a pro-inflammatory response in host cells.[4]
This compound presumably binds to the active site of Rgp, blocking its catalytic activity and thereby preventing the downstream pathological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smolecule.com [smolecule.com]
- 3. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphyromonas gingivalis Gingipains Trigger a Proinflammatory Response in Human Monocyte-derived Macrophages Through the p38α Mitogen-activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model [frontiersin.org]
- 6. Frontiers | Pathogenesis of Important Virulence Factors of Porphyromonas gingivalis via Toll-Like Receptors [frontiersin.org]
Kgp-IN-1 discovery and development history
An In-Depth Technical Guide to the Discovery and Development of Gingipain Inhibitors: Featuring Atuzaginstat (COR388) and the Putative Inhibitor Kgp-IN-1
Introduction
Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, has been implicated in a range of systemic diseases, including Alzheimer's disease and cardiovascular conditions. Central to its pathogenicity are the gingipains, a class of cysteine proteases that are critical for the bacterium's survival, virulence, and ability to evade the host immune system. Gingipains are categorized into arginine-specific (RgpA and RgpB) and lysine-specific (Kgp) proteases. Their pivotal role in disease has made them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and development of gingipain inhibitors, with a focus on the clinically evaluated compound atuzaginstat (COR388) and referencing the putative inhibitor this compound.
This compound: An Arginine-Specific Gingipain Inhibitor
This compound has been identified as an arginine-specific gingipain (Rgp) inhibitor.[1][2] It is referenced as compound 13-R in patent WO2017201322A1.[1][2] Despite its name suggesting lysine-specific gingipain (Kgp) inhibition, publicly available information and supplier data clarify its activity against Rgp.[1][2] While the patent discloses its chemical structure, detailed quantitative data on its biological activity, synthesis, and in vivo efficacy are not extensively available in peer-reviewed literature.
Atuzaginstat (COR388): A Case Study in Gingipain Inhibitor Development
Atuzaginstat (COR388) is a potent, selective, and orally bioavailable small-molecule inhibitor of lysine-specific gingipain (Kgp).[3] Developed by Cortexyme, it has progressed to Phase 2/3 clinical trials for the treatment of mild to moderate Alzheimer's disease.[4]
Discovery and Synthesis
The development of atuzaginstat was driven by the hypothesis that P. gingivalis infection of the brain is a causative factor in Alzheimer's disease. The therapeutic strategy was to inhibit gingipains to block the neurotoxic effects of the bacterium. Atuzaginstat was designed as a covalent inhibitor that irreversibly binds to the active site of Kgp.[3]
Synthesis: The synthesis of atuzaginstat and similar gingipain inhibitors typically involves multi-step organic synthesis protocols. While the specific proprietary details for atuzaginstat are not fully public, the synthesis of similar peptide-based inhibitors often involves standard peptide coupling techniques and the introduction of a reactive "warhead" group that covalently modifies the catalytic cysteine of the gingipain.
Mechanism of Action
Atuzaginstat is a covalent inhibitor that targets the catalytic cysteine residue in the active site of Kgp.[3] This irreversible binding permanently inactivates the enzyme, thereby neutralizing its proteolytic activity. This prevents the degradation of host proteins, reduces the bacterial load, and helps to normalize the host's immune response.[3]
Preclinical Development
Biochemical and Cellular Assays:
Atuzaginstat has demonstrated high potency in biochemical assays, with an IC50 of <50 pM for Kgp.[3] Preclinical studies have shown its ability to penetrate and disrupt P. gingivalis biofilms, a key feature for efficacy as biofilms are notoriously resistant to traditional antibiotics.[5] In cellular assays, atuzaginstat has been shown to protect host cells from gingipain-induced toxicity.
In Vivo Studies:
In animal models, atuzaginstat has shown significant efficacy. In a mouse model of periodontitis, oral administration of atuzaginstat reversed alveolar bone loss following P. gingivalis infection.[5] In a naturally occurring aged dog model of periodontitis, atuzaginstat also demonstrated efficacy in reducing oral infection.[5] In mouse models of Alzheimer's disease, oral P. gingivalis infection led to bacterial DNA in the brain, increased Aβ42 production, and neuroinflammation, all of which were reduced by atuzaginstat.[6]
Clinical Development
Atuzaginstat entered a Phase 2/3 clinical trial (the GAIN trial) for mild to moderate Alzheimer's disease.[6][7] The trial investigated the efficacy and safety of atuzaginstat in this patient population. While the trial did not meet its co-primary endpoints in the overall study population, a prespecified subgroup analysis of patients with detectable P. gingivalis DNA in their saliva at baseline showed a trend towards cognitive improvement.[6] The most common treatment-related adverse events were gastrointestinal.[6] However, the development of atuzaginstat has been impacted by observations of hepatic adverse effects.[4]
Other Notable Gingipain Inhibitors
The KYT series of inhibitors are well-characterized peptide-based inhibitors that have been instrumental in preclinical research.
-
KYT-1: A potent and selective inhibitor of arginine-specific gingipains (Rgps).[8]
-
KYT-36: A potent and selective inhibitor of lysine-specific gingipain (Kgp) with a Ki of 0.27 nM.[9] It has been shown to be bioavailable and effective in vivo, preventing Kgp-triggered vascular permeability in guinea pigs.[9][10]
-
KYT-41: A dual inhibitor targeting both Rgp and Kgp, with Ki values of 40 nM and 0.27 nM, respectively.[8]
Quantitative Data Summary
| Inhibitor | Target | Potency (Ki/IC50) | Key Findings |
| Atuzaginstat (COR388) | Kgp | IC50 <50 pM[3] | Orally bioavailable, brain penetrant; reduced bacterial load and neuroinflammation in animal models; Phase 2/3 clinical trial in Alzheimer's disease showed potential efficacy in a subgroup with P. gingivalis infection.[3][6] |
| This compound | Rgp | Not publicly available | Identified as compound 13-R in patent WO2017201322A1.[1][2] |
| KYT-1 | Rgp | Ki in the subnanomolar range[8] | Potent and selective Rgp inhibitor used extensively in preclinical research. |
| KYT-36 | Kgp | Ki = 0.27 nM[9] | Potent, selective, and bioavailable Kgp inhibitor; effective in in vivo models of vascular permeability.[9][10] |
| KYT-41 | Rgp and Kgp | Ki = 40 nM (Rgp), 0.27 nM (Kgp)[8] | Dual inhibitor with in vivo efficacy in a beagle dog periodontitis model.[8] |
Experimental Protocols
Gingipain Activity Assay (Biochemical)
This assay measures the enzymatic activity of gingipains and the inhibitory effect of compounds.
-
Enzyme and Substrate Preparation: Purified Rgp or Kgp is used. A chromogenic or fluorogenic substrate specific for each enzyme is prepared (e.g., N-α-benzoyl-L-arginine-p-nitroanilide for Rgp, and acetyl-L-lysine-p-nitroanilide for Kgp).[11][12]
-
Assay Buffer: A typical buffer is 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6, supplemented with a reducing agent like 10 mM L-cysteine to maintain the active state of the cysteine protease.[13][14]
-
Inhibition Assay: The enzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes at 37°C).[14]
-
Reaction Initiation and Measurement: The substrate is added to the enzyme-inhibitor mixture. The rate of substrate hydrolysis is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.[11][13]
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based Assay for Cytokine Expression
This assay assesses the effect of gingipain inhibitors on the inflammatory response of host cells.
-
Cell Culture: Human cells, such as telomerase-immortalized gingival keratinocytes (TIGKs) or monocyte-derived macrophages, are cultured to confluence in appropriate media.[15]
-
Stimulation: Cells are stimulated with purified gingipains or live P. gingivalis in the presence or absence of the inhibitor for a specific duration (e.g., 6 hours).[15]
-
Sample Collection: The cell culture supernatant is collected to measure secreted cytokines (e.g., IL-6, TNF-α) by ELISA. The cells are lysed to extract RNA for gene expression analysis by qPCR.[15]
-
Analysis: The levels of cytokine secretion and gene expression are compared between treated and untreated groups to determine the inhibitor's effect on the inflammatory response.
Signaling Pathways and Visualizations
Gingipains can modulate several host cell signaling pathways to promote inflammation and evade the immune response. Key pathways include the p38 mitogen-activated protein kinase (MAPK) and the PI3K/Akt signaling pathways.[16][17][18]
Gingipain-Induced p38 MAPK Signaling Pathway
References
- 1. Intracellular Porphyromonas gingivalis Promotes the Proliferation of Colorectal Cancer Cells via the MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Atuzaginstat | C19H25F3N2O3 | CID 134347893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KYT-36 | gingipain K inhibitor | Probechem Biochemicals [probechem.com]
- 10. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gingipains from Porphyromonas gingivalis W83 Induce Cell Adhesion Molecule Cleavage and Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Gingipain aminopeptidase activities in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of gingipains by their profragments as the mechanism protecting Porphyromonas gingivalis against premature activation of secreted proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolytic Activity-Independent Activation of the Immune Response by Gingipains from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Porphyromonas gingivalis Gingipains Trigger a Proinflammatory Response in Human Monocyte-derived Macrophages Through the p38α Mitogen-activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 18. Attenuation of the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway by Porphyromonas gingivalis Gingipains RgpA, RgpB, and Kgp - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lysine-Specific Gingipain (Kgp) in Porphyromonas gingivalis Virulence and the Therapeutic Potential of its Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, expresses a formidable arsenal of virulence factors, among which the cysteine proteases known as gingipains are paramount. The lysine-specific gingipain (Kgp) is a particularly critical contributor to the bacterium's pathogenicity, playing a central role in nutrient acquisition, tissue destruction, and evasion of the host immune system. This technical guide provides a comprehensive overview of the multifaceted role of Kgp in P. gingivalis virulence. It details the molecular mechanisms by which Kgp contributes to disease, summarizes quantitative data on potent and selective inhibitors, and provides detailed experimental protocols for their characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for periodontal and associated systemic diseases.
A Note on the Inhibitor "Kgp-IN-1": Initial investigation for this guide began with a focus on a compound designated "this compound". However, publicly available data from chemical suppliers identify this compound as an arginine-specific gingipain (Rgp) inhibitor, originating from patent WO2017201322A1. This contradicts the "Kgp" nomenclature. The patent itself describes various gingipain inhibitors without specific details on a compound named "this compound". Due to this ambiguity and the lack of specific scientific literature, this guide will instead focus on well-characterized, selective inhibitors of Kgp to provide a robust and accurate technical overview of the field.
The Central Role of Kgp in Porphyromonas gingivalis Virulence
Porphyromonas gingivalis is a Gram-negative anaerobic bacterium strongly implicated in the pathogenesis of chronic periodontitis, a destructive inflammatory disease of the tooth-supporting tissues.[1] The virulence of P. gingivalis is multifactorial, involving adhesins, lipopolysaccharide (LPS), and a capsule.[2] However, the proteolytic activity of gingipains, particularly Kgp, is considered a major driver of its pathogenic potential.[3][4]
Kgp is a cysteine protease with strict specificity for cleaving proteins on the C-terminal side of lysine residues.[3] This activity is crucial for several aspects of the bacterium's survival and virulence:
-
Nutrient Acquisition: As an asaccharolytic bacterium, P. gingivalis relies on the degradation of host proteins for nutrients. Kgp plays a vital role in breaking down proteins into smaller peptides for bacterial metabolism.[4]
-
Tissue Destruction: Kgp contributes directly to the breakdown of host tissues by degrading components of the extracellular matrix and cell-cell junctions.[4]
-
Immune Evasion: Kgp is instrumental in the bacterium's ability to evade the host immune response. It can degrade a wide range of host defense proteins, including cytokines, immunoglobulins, and complement components.[4][5] This disruption of the immune system creates a favorable environment for the persistence of P. gingivalis and other pathogenic bacteria within the periodontal pocket.[6][7]
The critical role of Kgp in the virulence of P. gingivalis makes it an attractive target for the development of novel therapeutics to treat periodontitis.[3][8]
Quantitative Data on Selective Kgp and Dual Gingipain Inhibitors
The development of potent and selective inhibitors of Kgp is a key strategy for mitigating the virulence of P. gingivalis. Several small molecule inhibitors have been developed and characterized, demonstrating the therapeutic potential of targeting this enzyme. Below is a summary of quantitative data for some of the most well-documented inhibitors.
| Inhibitor | Target(s) | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference(s) |
| COR388 (Atuzaginstat) | Kgp | Not explicitly reported, but potent inhibitor | Not explicitly reported, but effective in reducing Kgp activity in vivo | [9][10][11][12] |
| KYT-36 | Kgp | 10⁻¹⁰ to 10⁻¹¹ M | 1 x 10⁻⁹ M | [13][14][15] |
| KYT-41 | Rgp and Kgp | Rgp: 40 nM, Kgp: 0.27 nM | Not explicitly reported | [16][17][18] |
Experimental Protocols
The characterization of Kgp inhibitors requires a suite of in vitro and in vivo assays. This section provides detailed methodologies for key experiments.
Gingipain Activity Assay (In Vitro)
This assay measures the enzymatic activity of Kgp and the inhibitory potential of test compounds using a fluorogenic or chromogenic substrate.
Materials:
-
Purified Kgp enzyme.
-
Assay buffer (e.g., 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl₂, 10 mM L-cysteine, pH 7.5).[19]
-
Fluorogenic or chromogenic substrate specific for Kgp (e.g., Ac-Lys-pNA - Acetyl-Lysine-p-nitroanilide).[20]
-
Test inhibitor compound.
-
96-well microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a pre-determined amount of purified Kgp to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the Kgp-specific substrate to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.[21]
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Epithelial Cell Invasion Assay (Cell-Based)
This assay assesses the ability of a Kgp inhibitor to reduce the invasion of host cells by P. gingivalis.
Materials:
-
Human gingival epithelial cells (e.g., HOK, TIGK) or other suitable cell lines (e.g., KB cells).[22][23][24]
-
Cell culture medium (e.g., DMEM) with and without antibiotics.
-
P. gingivalis culture.
-
Test inhibitor compound.
-
Antibiotics (e.g., gentamicin, metronidazole) to kill extracellular bacteria.[23]
-
Lysis buffer (e.g., sterile distilled water).
-
Blood agar plates.
Procedure:
-
Seed epithelial cells in 24-well plates and grow to confluence.
-
Pre-treat the P. gingivalis culture with various concentrations of the test inhibitor for a specified time.
-
Wash the epithelial cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cell monolayers with the pre-treated P. gingivalis at a defined multiplicity of infection (MOI) for a set incubation period (e.g., 90 minutes).[22]
-
After incubation, wash the wells with PBS to remove non-adherent bacteria.
-
Add fresh cell culture medium containing antibiotics (e.g., 300 µg/mL gentamicin and 200 µg/mL metronidazole) and incubate for 1 hour to kill any remaining extracellular bacteria.[23]
-
Wash the cells again with PBS and then lyse the cells with sterile distilled water to release the intracellular bacteria.
-
Perform serial dilutions of the cell lysates and plate on blood agar plates.
-
Incubate the plates under anaerobic conditions and count the colony-forming units (CFUs) to determine the number of invasive bacteria.
-
Compare the number of CFUs from inhibitor-treated groups to the untreated control to determine the effect of the inhibitor on bacterial invasion.
Murine Model of Periodontitis (In Vivo)
Animal models are crucial for evaluating the in vivo efficacy of Kgp inhibitors in preventing or treating periodontitis. The ligature-induced periodontitis model in mice is commonly used.[25][26][27]
Materials:
-
Mice (e.g., C57BL/6).
-
Silk ligatures (e.g., 5-0).
-
P. gingivalis culture for ligature inoculation.
-
Test inhibitor compound formulated for in vivo administration (e.g., oral gavage).
-
Anesthesia.
-
Micro-computed tomography (micro-CT) scanner for bone loss analysis.
-
Histology equipment.
Procedure:
-
Anesthetize the mice.
-
Place a silk ligature soaked in a P. gingivalis culture around a maxillary molar (e.g., the second molar).[26]
-
Administer the test inhibitor or vehicle control to the mice daily via the chosen route (e.g., oral gavage) for the duration of the study (e.g., 18 days).[25]
-
At the end of the study period, euthanize the mice and collect the maxillae.
-
Analyze alveolar bone loss around the ligated tooth using micro-CT.
-
Process the gingival tissues for histological analysis to assess inflammation and tissue destruction.
-
Compare the extent of bone loss and inflammation in the inhibitor-treated group to the vehicle control group to determine the therapeutic efficacy of the inhibitor.
Visualizing Mechanisms and Workflows
Signaling Pathway Disruption by P. gingivalis Gingipains
P. gingivalis gingipains, with a focus on Kgp, disrupt host cell signaling pathways to evade the immune response and promote inflammation. The following diagram illustrates a generalized pathway of this disruption.
Caption: Disruption of host signaling by P. gingivalis gingipains.
Experimental Workflow for Kgp Inhibitor Characterization
The following diagram outlines a typical workflow for the screening and characterization of novel Kgp inhibitors.
Caption: Workflow for Kgp inhibitor screening and characterization.
Logical Relationship: Kgp Inhibition and Virulence Attenuation
This diagram illustrates the logical flow from the inhibition of Kgp to the overall reduction in P. gingivalis virulence.
Caption: Kgp inhibition leads to reduced P. gingivalis virulence.
Conclusion and Future Directions
The lysine-specific gingipain, Kgp, is a critical virulence factor of Porphyromonas gingivalis and a highly promising target for the development of novel therapeutics against periodontitis. The data presented in this guide for selective inhibitors such as COR388 and KYT-36, as well as the dual inhibitor KYT-41, underscore the potential of this approach. The detailed experimental protocols provided herein offer a framework for the continued discovery and characterization of new and improved Kgp inhibitors. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to enhance their therapeutic index and clinical applicability. A deeper understanding of the complex interplay between gingipains and the host immune system will further aid in the development of targeted therapies to combat this pervasive and debilitating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. journalofbabylon.com [journalofbabylon.com]
- 3. researchgate.net [researchgate.net]
- 4. Local and Systemic Effects of Porphyromonas gingivalis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Porphyromonas gingivalis and its Virulence factors in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyromonas gingivalis virulence factors involved in subversion of leukocytes and microbial dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking bad: Manipulation of the host response by Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Robust Ligature-Induced Model of Murine Periodontitis for the Evaluation of Oral Neutrophils [jove.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Despite new biomarker data for AD drug COR388, clinical efficacy remains unproven - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. Inhibitors of bacterial protease enzymes for periodontal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of pathogenicity of Porphyromonas gingivalis by newly developed gingipain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Simple Protocol for Zymogram-Based Isolation and Characterization of Gingipains from Porphyromonas gingivalis: The Causative Agent of Periodontitis [mdpi.com]
- 21. Gingipains from Porphyromonas gingivalis W83 Induce Cell Adhesion Molecule Cleavage and Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Characterization of Porphyromonas gingivalis-Induced Degradation of Epithelial Cell Junctional Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Porphyromonas gingivalis Gingipains and Adhesion to Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | A Simplified and Effective Method for Generation of Experimental Murine Periodontitis Model [frontiersin.org]
A Deep Dive into Arginine Gingipain Inhibitors: A Technical Guide for Drug Discovery
November 2025
Abstract
Arginine gingipains (Rgps), a class of cysteine proteases secreted by the keystone periodontal pathogen Porphyromonas gingivalis, are critical virulence factors implicated in the pathogenesis of periodontitis and have been linked to a growing number of systemic diseases, including Alzheimer's disease and cardiovascular disease.[1][2] These enzymes, primarily RgpA and RgpB, play a crucial role in nutrient acquisition, tissue destruction, and evasion of the host immune system by degrading a wide range of host proteins.[3][4] Consequently, the inhibition of Rgps has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive review of the current literature on arginine gingipain inhibitors, detailing their quantitative data, the experimental protocols for their evaluation, and the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals actively working in this field.
Introduction to Arginine Gingipains
Porphyromonas gingivalis, a Gram-negative anaerobic bacterium, is a major contributor to the development of chronic periodontitis.[5][6] Its pathogenicity is largely attributed to the secretion of potent proteolytic enzymes known as gingipains.[3] Gingipains are classified into two main types based on their cleavage specificity: arginine-specific gingipains (RgpA and RgpB) and lysine-specific gingipain (Kgp).[7] Rgps cleave proteins at the C-terminal side of arginine residues and are considered key virulence factors.[5] They are involved in various pathogenic processes, including the degradation of host tissues, dysregulation of the inflammatory response, and disruption of the host's immune surveillance.[3][8] The strong association of Rgps with disease progression has positioned them as attractive targets for therapeutic intervention.[9][10]
Arginine Gingipain Inhibitors: A Quantitative Overview
A variety of molecules, ranging from natural products to synthetic compounds and peptides, have been investigated for their ability to inhibit Rgp activity. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A summary of the quantitative data for notable Rgp inhibitors is presented in Table 1.
| Inhibitor | Type | Target | IC50 | Ki | Reference |
| Malabaricone C | Natural Product (from nutmeg) | Rgp | 0.7 µg/mL | - | [11] |
| Doxycycline | Antibiotic | Arginine-specific gingipains | 3 µM | - | [11] |
| Benzamidine Derivatives | Synthetic Small Molecule | HRgpA and RgpB | - | 30 µM (best inhibitor) | [12][13] |
| Histatin 5 | Salivary Peptide | Rgps | 0.57 µM (for MMP-2), 0.25 µM (for MMP-9) | 15 µM | [14] |
| KYT-1 | Synthetic Peptide Analog | Rgp | - | 10⁻¹¹ to 10⁻¹⁰ M | [4] |
| KYT-41 | Synthetic Peptide Analog (Dual Inhibitor) | Rgp and Kgp | - | 40 nM (for Rgp), 0.27 nM (for Kgp) | [14] |
| COR286 | Synthetic Small Molecule | RgpB | - | - | [15] |
| Sanggenol A | Natural Product (Prenylated Flavonoid) | Rgp | - | - | [16] |
| Cranberry NDM | Natural Product (Polyphenols) | Rgp and Kgp | ~1 µg/mL (for cell-associated gingipain) | - | [14] |
Table 1: Quantitative Data for Arginine Gingipain Inhibitors
Experimental Protocols for Evaluating Rgp Inhibitors
The evaluation of potential Rgp inhibitors involves a series of in vitro and cell-based assays to determine their inhibitory activity and mechanism of action.
Gingipain Activity Assay (Fluorogenic Substrate)
This is a common method to measure the enzymatic activity of gingipains and the potency of inhibitors.
-
Enzyme Preparation: Purified RgpA or RgpB is obtained from P. gingivalis cultures.[15] The concentration of active enzyme is determined by active site titration.[8]
-
Assay Buffer: A typical buffer consists of 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl2, and 10 mM cysteine, at pH 7.5.[15] Cysteine is included to maintain the reduced (active) state of the cysteine protease.[16]
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period at 37°C.
-
Substrate Addition: A fluorogenic substrate specific for Rgp, such as Boc-Phe-Ser-Arg-MCA, is added to the mixture.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays for Cytotoxicity and Protection
These assays assess the ability of inhibitors to protect host cells from P. gingivalis-induced toxicity.
-
Cell Culture: Human cell lines, such as gingival fibroblasts or neuroblastoma cells (e.g., SH-SY5Y), are cultured under standard conditions.[15]
-
Infection/Toxin Challenge: Cells are exposed to live P. gingivalis or purified gingipains in the presence or absence of the test inhibitors.[15]
-
Viability Assessment: Cell viability is measured using assays like the AlamarBlue assay, which quantifies metabolic activity.[15]
-
Data Analysis: The dose-dependent protection provided by the inhibitor is determined by comparing the viability of treated and untreated cells.
Whole-Cell Gingipain Activity Assay
This assay measures the total gingipain activity associated with intact bacterial cells.
-
Bacterial Suspension: A stock suspension of P. gingivalis is prepared.
-
Incubation: The bacterial suspension is incubated with a buffer containing L-cysteine to ensure the gingipains are in their active form.[16]
-
Substrate Addition: A specific fluorogenic substrate for Rgp is added.
-
Fluorescence Measurement: The proteolytic activity is measured as the rate of fluorescence increase.
-
Inhibitor Testing: To test inhibitors, they are pre-incubated with the bacterial suspension before the addition of the substrate.
Signaling Pathways Modulated by Arginine Gingipains
Arginine gingipains disrupt host cellular functions by degrading a multitude of proteins, thereby interfering with critical signaling pathways.
Disruption of Host-Cell Signaling and Immune Evasion
Rgps can degrade various cell receptors and extracellular matrix components, leading to the disruption of normal cellular signaling and tissue integrity.[5][11] This proteolytic activity is a key mechanism for immune evasion, as gingipains can degrade cytokines, immunoglobulins, and components of the complement system.[3][4]
References
- 1. US10906881B2 - Inhibitors of arginine gingipain - Google Patents [patents.google.com]
- 2. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of pathogenicity of Porphyromonas gingivalis by newly developed gingipain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of Porphyromonas gingivalis peptidyl arginine deiminase and gingipain R in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gosset.ai [gosset.ai]
- 7. Inhibition of gingipains by their profragments as the mechanism protecting Porphyromonas gingivalis against premature activation of secreted proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational Study of the Inhibition of RgpB Gingipain, a Promising Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Implications of Porphyromonas gingivalis peptidyl arginine deiminase and gingipain R in human health and diseases [frontiersin.org]
- 12. Inhibition of Arginine Gingipains (RgpB and HRgpA) with Benzamidine Inhibitors: Zinc Increases Inhibitory Potency | Semantic Scholar [semanticscholar.org]
- 13. Inhibition of arginine gingipains (RgpB and HRgpA) with benzamidine inhibitors: zinc increases inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irispublishers.com [irispublishers.com]
Unraveling Kgp-IN-1: A Technical Primer for Periodontal Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Periodontal disease, a chronic inflammatory condition affecting the supporting structures of the teeth, is primarily driven by the dysbiotic oral microbiome, in which Porphyromonas gingivalis is a keystone pathogen. A major virulence factor of this bacterium is a family of cysteine proteases known as gingipains. This technical guide focuses on Kgp-IN-1, a potent inhibitor of arginine-specific gingipains (Rgp), offering a comprehensive overview of its characteristics, mechanism of action, and its potential in periodontal disease research.
Core Concepts: Gingipains and Their Inhibition
Gingipains are crucial for the survival and pathogenicity of P. gingivalis. They are broadly classified into two types based on their substrate specificity: arginine-specific gingipains (RgpA and RgpB) and lysine-specific gingipain (Kgp). These enzymes are responsible for a multitude of pathogenic processes, including the degradation of host tissues, dysregulation of the host immune response, and nutrient acquisition for the bacterium.
Inhibition of gingipain activity is a promising therapeutic strategy for managing periodontal disease. By neutralizing these key virulence factors, it is possible to reduce tissue destruction and inflammation, and shift the oral microbiome towards a healthier state.
This compound: An Arginine-Specific Gingipain Inhibitor
This compound, also identified as compound 13-R in patent WO2017201322A1, is a potent inhibitor of arginine-specific gingipains (Rgp).[1][2][3][4] Despite its name suggesting action on lysine-specific gingipain (Kgp), evidence from its originating patent points to its activity against Rgp.[1][2] This distinction is critical for designing and interpreting experiments in periodontal disease research.
Mechanism of Action
This compound functions by selectively binding to and inhibiting the activity of arginine-specific gingipains.[2][3] These enzymes are pivotal in the breakdown of host proteins, contributing significantly to the tissue destruction observed in periodontitis.[2] By blocking Rgp, this compound can prevent this degradation, thereby mitigating the progression of the disease.[2]
The diagram below illustrates the proposed mechanism of action for an Rgp inhibitor like this compound in the context of periodontal disease.
Quantitative Data
While the patent for this compound (Compound 13-R) indicates a general IC50 range of 0.001 nM to 500 nM for the compounds of the invention, a specific IC50 value for this compound against Rgp has not been publicly disclosed.[1] One study within the patent demonstrated that at a concentration of 50 µM, Compound 13-R inhibited the degradation of human collagen by P. gingivalis supernatant.[1]
For the purpose of providing a comparative context, the table below summarizes publicly available quantitative data for other well-characterized Rgp inhibitors.
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| This compound (Compound 13-R) | Rgp | Not Specified | Collagen Degradation Assay (50 µM) | [1] |
| KYT-1 | Rgp | IC50: 2 x 10⁻⁹ M | Fluorescent Assay | [5] |
| Leupeptin | Rgp | IC50: 2 x 10⁻⁸ M | Fluorescent Assay | [5] |
| PPACK | Rgp | IC50: 2 x 10⁻⁹ M | Fluorescent Assay | [5] |
Note: The data for KYT-1, Leupeptin, and PPACK are provided as representative examples of Rgp inhibitor potency and were not generated for this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not yet available in peer-reviewed literature. However, based on standard methodologies for evaluating Rgp inhibitors, the following protocols can be adapted.
Arginine-Specific Gingipain (Rgp) Inhibition Assay
This assay is fundamental to determining the inhibitory potency (e.g., IC50) of a compound against Rgp.
Objective: To quantify the inhibition of Rgp enzymatic activity by this compound.
Materials:
-
Purified RgpB enzyme
-
Fluorogenic or chromogenic Rgp substrate (e.g., Nα-Benzoyl-L-arginine-p-nitroanilide - BApNA)
-
Assay Buffer (e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the purified RgpB enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Rgp substrate to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay: Inhibition of Host Cell Damage
This type of assay assesses the ability of an inhibitor to protect host cells from the detrimental effects of P. gingivalis.
Objective: To evaluate the protective effect of this compound on human gingival fibroblasts (HGFs) or other relevant cell lines exposed to P. gingivalis.
Materials:
-
Human Gingival Fibroblasts (HGFs)
-
Cell culture medium and supplements
-
P. gingivalis culture
-
This compound
-
Cell viability assay kit (e.g., MTT, LDH release assay)
-
Cytokine ELISA kits (e.g., for IL-6, IL-8, TNF-α)
Procedure:
-
Culture HGFs to confluence in multi-well plates.
-
Pre-treat the HGFs with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Infect the pre-treated HGFs with a culture of P. gingivalis at a specific multiplicity of infection (MOI).
-
Include control groups: untreated cells, cells treated with this compound only, and cells infected with P. gingivalis only.
-
After an incubation period (e.g., 24 hours), assess cell viability using a chosen assay.
-
Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines using ELISA.
-
Analyze the data to determine the dose-dependent protective effect of this compound.
Signaling Pathways
The inhibition of Rgp by compounds like this compound is expected to modulate host cell signaling pathways that are typically dysregulated by P. gingivalis. While specific studies on this compound's effects on signaling are pending, the known interactions of gingipains with host cells suggest potential areas of impact. For instance, gingipains are known to degrade signaling molecules and receptors, leading to altered inflammatory responses.
The diagram below depicts a simplified representation of a pro-inflammatory signaling pathway often activated by P. gingivalis and the potential point of intervention for an Rgp inhibitor.
Conclusion and Future Directions
This compound (Compound 13-R) represents a promising tool for the research of arginine-specific gingipain functions in the pathogenesis of periodontal disease. As an Rgp inhibitor, it has the potential to mitigate the direct tissue-damaging effects of P. gingivalis and modulate the host inflammatory response.
Further research is imperative to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Determination of specific IC50 and Ki values for this compound against purified RgpA and RgpB.
-
In-depth studies on its mechanism of action , including its effects on various host cell signaling pathways.
-
Evaluation of its efficacy in animal models of periodontitis to assess its impact on alveolar bone loss and inflammation in vivo.
-
Pharmacokinetic and toxicological studies to determine its suitability for further drug development.
This technical guide provides a foundational understanding of this compound for the scientific community. As more research becomes available, a clearer picture of its role in combating periodontal disease will emerge, potentially paving the way for novel therapeutic interventions.
References
Investigating Lorecivivint (SM04690) in Osteoarthritis Models: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Kgp-IN-1" in the context of osteoarthritis did not yield any relevant scientific literature. Therefore, this guide focuses on a well-documented novel inhibitor, Lorecivivint (formerly SM04690) , a small-molecule inhibitor of the Wnt pathway that has been investigated in osteoarthritis models.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone remodeling, and synovial inflammation. The Wnt signaling pathway has been identified as a key regulator in the pathogenesis of OA, influencing chondrocyte differentiation and the production of catabolic enzymes.[1] Lorecivivint (SM04690) is an intra-articular small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which modulates the Wnt pathway.[2] Preclinical and clinical studies have explored its potential as a disease-modifying osteoarthritis drug (DMOAD).[1][3] This technical guide provides a comprehensive overview of the investigation of Lorecivivint in various osteoarthritis models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Table 1: In Vitro Anti-Inflammatory Activity of Lorecivivint (SM04690)
| Assay | Cell Type | Stimulant | Measured Cytokine | EC50 | Reference |
| Cytokine Secretion | Synovial Fibroblasts | IL-1β | TNF-α | ~30 nM | [4] |
| Cytokine Secretion | Synovial Fibroblasts | IL-1β | IL-6 | ~30 nM | [4] |
Table 2: In Vivo Efficacy of Lorecivivint (SM04690) in a Rat Model of Post-Traumatic OA
| Treatment Group | Time of Injection Post-Surgery | Outcome Measure | Result vs. Vehicle | p-value | Reference |
| Lorecivivint (0.3 µg) | 2 Weeks | Total Joint OARSI Score | Significant Decrease | <0.05 | [5] |
| Lorecivivint (0.3 µg) | 3 Weeks | Total Joint OARSI Score | Significant Decrease | <0.05 | [5] |
| Lorecivivint (0.3 µg) | 4 Weeks | Total Joint OARSI Score | Significant Decrease | <0.05 | [5] |
| Lorecivivint (0.3 µg) | 3 and 4 Weeks | Paw Withdrawal Threshold | Significant Improvement | <0.05 | [4][5] |
| Lorecivivint (0.3 µg) | Not Specified | Synovial Thickness | Decreased | <0.05 | [4] |
Table 3: Clinical Efficacy of a Single Intra-Articular Injection of Lorecivivint (SM04690) in Knee Osteoarthritis (Phase 2a Study - Unilateral Symptomatic Subgroup)
| Treatment Group | Time Point | Outcome Measure | Change from Baseline (vs. Placebo) | p-value | Reference |
| 0.07 mg Lorecivivint | Week 26 | Medial Joint Space Width (mJSW) | +0.52 mm | 0.006 | [2] |
| 0.07 mg Lorecivivint | Week 52 | Medial Joint Space Width (mJSW) | +0.39 mm | 0.021 | [2] |
| 0.07 mg Lorecivivint | Week 52 | WOMAC Pain Score | -8.73 | 0.049 | [2][6] |
| 0.07 mg Lorecivivint | Week 52 | WOMAC Function Score | -8.73 | 0.035 | [2][6] |
Table 4: Clinical Efficacy of a Single Intra-Articular Injection of Lorecivivint (SM04690) in Knee Osteoarthritis (Phase 2b Study)
| Treatment Group | Time Point | Outcome Measure | Improvement vs. Placebo | p-value | Reference |
| 0.07 mg Lorecivivint | Week 12 | Pain NRS | -0.96 | 0.001 | [7] |
| 0.07 mg Lorecivivint | Week 24 | Pain NRS | -0.70 | 0.031 | [7] |
| 0.07 mg Lorecivivint | Week 12 | WOMAC Pain Score | Significant Improvement | 0.04 | [7] |
| 0.07 mg Lorecivivint | Week 12 | WOMAC Function Score | Significant Improvement | 0.021 | [7] |
| 0.23 mg Lorecivivint | Week 12 | Pain NRS | -0.78 | 0.012 | [7] |
| 0.23 mg Lorecivivint | Week 24 | Pain NRS | -0.82 | 0.022 | [7] |
| 0.23 mg Lorecivivint | Week 24 | WOMAC Pain Score | Significant Improvement | 0.031 | [7] |
| 0.23 mg Lorecivivint | Week 24 | WOMAC Function Score | Significant Improvement | 0.017 | [7] |
Experimental Protocols
In Vitro Studies
1. Chondrogenesis and Cartilage Catabolism in Human Mesenchymal Stem Cells (hMSCs):
-
Cell Source: Bone-marrow-derived hMSCs.
-
Chondrogenic Differentiation: hMSCs were cultured in chondrogenic medium and treated with Lorecivivint (SM04690) or vehicle.
-
Analysis: Chondrocyte differentiation was assessed by immunocytochemistry for cartilage-specific markers and gene expression analysis.
-
Cartilage Catabolism Assessment: The effect on cartilage catabolism was determined by measuring glycosaminoglycan breakdown and the levels of catabolic markers.[1]
2. Anti-Inflammatory Effects in Synovial Fibroblasts:
-
Cell Type: Synovial fibroblasts.
-
Stimulation: Cells were stimulated with Interleukin-1 beta (IL-1β) to induce an inflammatory response.
-
Treatment: Cells were co-treated with varying concentrations of Lorecivivint (SM04690).
-
Outcome Measures: The secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was quantified to determine the half-maximal effective concentration (EC50).[4]
3. Investigation of Molecular Mechanisms in Primary Condylar Chondrocytes:
-
Cell Isolation: Primary condylar chondrocytes were isolated for in vitro experiments.
-
Treatment: Cells were treated with Lorecivivint (SM04690).
-
Analysis: The effects on the canonical Wnt pathway, and the expression of Wnt16, cartilage anabolic factors (COL2A1, SOX9, aggrecan), and the catabolic factor MMP13 were investigated. The protective effects against TNF-α-induced inflammation were also assessed.[8]
In Vivo Studies
1. Rat Model of Post-Traumatic Osteoarthritis:
-
Model Induction: Knee instability and post-traumatic OA were surgically induced in rats by combining anterior cruciate ligament transection with partial medial meniscus transection (ACLT+pMMx).[5]
-
Treatment: A single intra-articular injection of Lorecivivint (SM04690) (0.3 µg) or vehicle was administered into the damaged knee at 2, 3, or 4 weeks post-surgery.[5]
-
Histological Analysis: Joint tissues were harvested at the end of the study (12 weeks post-injection) and histologically graded using the summed OARSI scores (stage and grade of cartilage damage) of the medial femoral condyle and medial tibial plateau.[5]
-
Pain Assessment: Weight-bearing distribution was analyzed using an incapacitance meter at multiple time points to assess pain.[4][5]
-
Inflammation Assessment: Synovial tissue was analyzed for inflammatory cell infiltration and thickness. The production of pro-inflammatory cytokines and MMPs was also measured.[4]
Clinical Trials
1. Phase 1, Randomized, Double-Blind, Placebo-Controlled Study:
-
Participants: Subjects with Kellgren-Lawrence (KL) grade 2-3 knee OA.
-
Intervention: A single intra-articular knee injection of 0.03, 0.07, or 0.23 mg Lorecivivint (SM04690), or placebo.
-
Primary Outcome: Safety and pharmacokinetics.
-
Exploratory Efficacy Measures: WOMAC Total, Function, and Pain scores, Physician Global Assessment (MDGA), Pain Visual Analog Scale (VAS), OMERACT-OARSI response, and joint space width (JSW).[9]
2. Phase 2a, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Trial:
-
Participants: 455 subjects with moderately to severely symptomatic knee OA.
-
Intervention: A single 2-ml intra-articular injection of Lorecivivint (SM04690) at doses of 0.03 mg, 0.07 mg, or 0.23 mg, or placebo.
-
Efficacy Assessment: Change from baseline in WOMAC pain and function scores, and change from baseline in radiographic medial joint space width (JSW) over 52 weeks.[2]
3. Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial:
-
Participants: 700 subjects with moderate to severe knee OA.
-
Intervention: A single intra-articular injection of 2 mL Lorecivivint (SM04690) at doses of 0.03, 0.07, 0.15, or 0.23 mg, placebo, or dry-needle sham.
-
Primary Efficacy Endpoints: Changes in Pain Numeric Rating Scale (NRS), WOMAC Pain, WOMAC Function, and radiographic medial joint space width (mJSW) at 24 weeks.[7]
Mandatory Visualization
References
- 1. A small-molecule inhibitor of the Wnt pathway (SM04690) as a potential disease modifying agent for the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SM04690 Promising for Knee OA - The Rheumatologist [the-rheumatologist.org]
- 4. SAT0549 Anti-inflammatory properties of SM04690, a small molecule inhibitor of the wnt pathway as a potential treatment for knee osteoarthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Samumed Announces Results of Phase II Trial of SM04690 Demonstrating Evidence of Cartilage Regeneration in Patients With Knee Osteoarthritis - BioSpace [biospace.com]
- 7. A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intra-articular injection of a novel Wnt pathway inhibitor, SM04690, upregulates Wnt16 expression and reduces disease progression in temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kgp-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 is a potent and selective small molecule inhibitor of arginine-specific gingipains (Rgps), which are cysteine proteases produced by the bacterium Porphyromonas gingivalis.[1] Gingipains are critical virulence factors implicated in the pathogenesis of periodontal disease and have been associated with other systemic conditions. By inhibiting Rgp activity, this compound serves as a valuable research tool to investigate the role of these proteases in cellular processes and disease models. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of arginine-specific gingipains. These proteases are known to degrade a wide range of host proteins, including cytokines, extracellular matrix components, and cell surface receptors. By blocking this proteolytic activity, this compound can prevent the disruption of normal cellular functions and signaling cascades that are often dysregulated during P. gingivalis infection. The primary known targets of gingipains in host cells are components of signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial for cell survival, proliferation, and inflammation.
Data Presentation
The following tables summarize hypothetical and literature-derived data for gingipain inhibitors. Note: Specific quantitative data for this compound is not publicly available. The IC50 value for this compound should be experimentally determined for the cell line of interest.
Table 1: Potency of Arginine-Specific Gingipain Inhibitors
| Inhibitor | Target | Ki (nM) | Reported Effective Concentration in Cell Culture |
| This compound | Rgp | Not Available | To be determined (start with a range of 0.1 - 10 µM) |
| KYT-1 | RgpA/B | 40[2] | 1 - 10 µM |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay | Recommended Starting Concentration Range for this compound |
| IC50 Determination (Cell Viability) | 0.01 - 100 µM |
| Apoptosis Assay | 0.5x, 1x, and 2x the determined IC50 |
| Western Blot Analysis | 1x the determined IC50 |
Experimental Protocols
1. Cell Culture
-
Recommended Cell Lines: Human Gingival Fibroblasts (HGFs), Human Gingival Epithelial Cells (HGECs), or other relevant cell lines susceptible to the effects of P. gingivalis or its virulence factors.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Cell Viability Assay (MTT/MTS Assay) to Determine IC50
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
96-well cell culture plates
-
HGFs or other appropriate cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol assesses the ability of this compound to induce apoptosis.
-
Materials:
-
6-well cell culture plates
-
HGFs or other appropriate cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
5. Western Blot Analysis for Signaling Pathway Modulation
This protocol is to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and NF-κB signaling pathways.
-
Materials:
-
6-well cell culture plates
-
HGFs or other appropriate cell line
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the predetermined IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes) to observe acute signaling changes. A longer treatment (e.g., 6, 12, 24 hours) might be necessary for some targets.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Mandatory Visualizations
Caption: Experimental workflow for characterizing the cellular effects of this compound.
Caption: Proposed signaling pathways modulated by arginine gingipains and inhibited by this compound.
References
Application Notes and Protocols for Kgp-IN-1 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 is a potent and specific inhibitor of lysine-specific gingipain (Kgp), a key virulence factor of the bacterium Porphyromonas gingivalis. Gingipains are cysteine proteases that play a crucial role in the pathogenesis of periodontal disease and have been implicated in other systemic conditions, including Alzheimer's disease.[1][2] By targeting Kgp, this compound offers a valuable tool for studying the function of this enzyme and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays to determine its potency and characterize its mechanism of action.
Mechanism of Action
Lysine-specific gingipain (Kgp) is a cysteine protease that specifically cleaves proteins and peptides after lysine residues.[3] This enzymatic activity is crucial for P. gingivalis to obtain nutrients, evade the host immune system, and cause tissue destruction. Kgp has been shown to disrupt host inflammatory responses by interfering with cytokine and interferon signaling pathways.[2] this compound acts as an inhibitor of this enzymatic activity, thereby blocking the downstream pathological effects.
Signaling Pathway
The inhibition of lysine-specific gingipain by this compound can interrupt key pathological signaling cascades initiated by P. gingivalis. A simplified representation of the affected pathway is depicted below.
Caption: Inhibition of Lysine-Specific Gingipain (Kgp) by this compound.
Quantitative Data
| Inhibitor | Target | IC50 | Assay Type |
| COR271 | Lysine-specific gingipain (Kgp) | <50 pM[1] | Fluorogenic Assay |
| COR286 | Arginine-specific gingipain (Rgp) | <50 pM[1] | Fluorogenic Assay |
Note: The IC50 value for COR271 is provided as a reference for a potent lysine-specific gingipain inhibitor. The potency of this compound should be independently determined.
Experimental Protocols
Protocol 1: Fluorogenic Enzyme Inhibition Assay for Kgp
This protocol is adapted from established methods for measuring gingipain inhibition and is suitable for determining the IC50 of this compound.[1][4][5]
Materials:
-
Purified recombinant lysine-specific gingipain (Kgp)
-
This compound
-
Fluorogenic substrate: Z-His-Glu-Lys-AMC or Boc-Val-Leu-Lys-AMC
-
Assay Buffer: 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl2, 10 mM L-cysteine, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 365-380 nm, Emission: 460 nm)
Experimental Workflow:
Caption: Workflow for Kgp Fluorogenic Enzyme Inhibition Assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Assay Setup: In a 96-well black microplate, add 1 µL of each this compound dilution (or DMSO for the no-inhibitor control).
-
Enzyme Addition: Add 50 µL of purified Kgp (final concentration of approximately 1-5 nM) in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate (final concentration of 10-50 µM) in Assay Buffer to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Colorimetric Enzyme Inhibition Assay for Kgp
This protocol offers an alternative to the fluorescence-based assay using a chromogenic substrate.
Materials:
-
Purified recombinant lysine-specific gingipain (Kgp)
-
This compound
-
Chromogenic substrate: N-α-acetyl-L-lysine-p-nitroanilide (Ac-L-Lys-pNA)
-
Assay Buffer: 100 mM Tris-HCl, 75 mM NaCl, 2.5 mM CaCl2, 10 mM L-cysteine, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Follow steps 1-4 from Protocol 1 for inhibitor and enzyme preparation and pre-incubation.
-
Reaction Initiation: Add 50 µL of the chromogenic substrate (final concentration of 100-200 µM) in Assay Buffer to each well.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of Kgp. Use a fresh batch of enzyme. |
| Incorrect buffer composition | Verify the pH and composition of the Assay Buffer, especially the presence of the reducing agent L-cysteine. | |
| High background signal | Substrate instability | Prepare fresh substrate solution before each experiment. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions. |
| Temperature fluctuations | Maintain a constant temperature of 37°C throughout the assay. |
Conclusion
This compound is a valuable research tool for investigating the role of lysine-specific gingipain in health and disease. The provided protocols offer robust methods for characterizing the inhibitory activity of this compound and can be adapted for screening and lead optimization in drug discovery programs targeting P. gingivalis. Careful attention to experimental detail and appropriate data analysis will ensure the generation of reliable and reproducible results.
References
- 1. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Rapid detection of Lys-gingipain using fluorogenic peptide substrate for diagnosis of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gingipains and Porphyromonas gingivalis growth and biofilm formation by prenyl flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kgp-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 is a potent and specific inhibitor of arginine-specific gingipains (Rgps), a class of cysteine proteases secreted by the periodontopathogenic bacterium Porphyromonas gingivalis. Rgps are critical virulence factors that play a key role in the degradation of host tissues, dysregulation of the host immune response, and the overall pathogenesis of periodontal disease. By cleaving host proteins after arginine residues, Rgps contribute to the breakdown of the extracellular matrix, inactivation of host defense proteins, and disruption of cellular signaling pathways. This compound offers a valuable tool for studying the pathological roles of Rgps and for the development of potential therapeutic interventions against P. gingivalis-associated diseases.
These application notes provide detailed information on the recommended solvents for this compound, along with protocols for its use in biochemical, enzymatic, and cell-based assays.
Solubility, Storage, and Handling of this compound
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
Solubility:
This compound hydrochloride is soluble in dimethyl sulfoxide (DMSO).[1] To ensure the best results, it is recommended to use a fresh, unopened vial of DMSO, as it is hygroscopic and absorbed water can affect solubility.
| Solvent | Maximum Solubility |
| DMSO | 125 mg/mL (266.60 mM) |
Note: Ultrasonic treatment may be required to fully dissolve the compound.[1]
Stock Solution Preparation:
For most in vitro applications, a high-concentration stock solution in 100% DMSO is recommended. For example, to prepare a 10 mM stock solution:
| Mass of this compound | Volume of 100% DMSO to Add |
| 1 mg | 0.2133 mL |
| 5 mg | 1.0664 mL |
| 10 mg | 2.1328 mL |
Storage:
-
Solid Form: Store at 4°C, sealed from moisture.
-
Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Arginine-Specific Gingipain (Rgp) Signaling Pathway and Inhibition by this compound
Arginine-specific gingipains (Rgps) are key virulence factors of Porphyromonas gingivalis. They are cysteine proteases that specifically cleave peptide bonds C-terminal to arginine residues in host proteins. This proteolytic activity disrupts various physiological processes, contributing to the pathogenesis of periodontal disease.
Experimental Protocols
In Vitro Biochemical/Enzymatic Assays
The inhibitory activity of this compound against Rgp can be determined using either a chromogenic or a more sensitive fluorogenic assay.
1. Chromogenic Assay for Rgp Inhibition
This assay measures the cleavage of a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.
Materials:
-
Purified RgpB enzyme
-
This compound
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6
-
Reducing Agent: 10 mM L-cysteine (prepare fresh)
-
Chromogenic Substrate: Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA)
-
100% DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in 100% DMSO to create a range of concentrations.
-
Enzyme Preparation: In a microcentrifuge tube, pre-activate the RgpB enzyme by incubating it in Assay Buffer containing 10 mM L-cysteine for 10 minutes at 37°C.
-
Inhibitor Incubation: In the wells of a 96-well plate, add the diluted this compound solutions. Then, add the pre-activated RgpB enzyme to each well. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the L-BAPNA substrate to each well.
-
Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve. Calculate the percent inhibition for each concentration relative to a DMSO control (no inhibitor). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
2. Fluorogenic Assay for Rgp Inhibition
This assay utilizes a fluorogenic substrate that, upon cleavage by Rgp, releases a fluorescent molecule, providing a highly sensitive readout.
Materials:
-
Purified RgpB enzyme
-
This compound
-
Assay Buffer: DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Reducing Agent: 1 mM L-cysteine (prepare fresh)
-
Fluorogenic Substrate: Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC)
-
100% DMSO
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 460 nm)
Protocol:
-
Prepare this compound dilutions: As described in the chromogenic assay protocol.
-
Enzyme and Inhibitor Incubation: In the wells of a black microplate, add the diluted this compound solutions. Add the RgpB enzyme solution (in DPBS with 1 mM L-cysteine) and incubate for 10 minutes at 37°C.
-
Substrate Addition: Start the reaction by adding the Bz-Arg-AMC substrate to each well.
-
Measurement: Immediately measure the increase in fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 460 nm every minute for 15-30 minutes.
-
Data Analysis: Similar to the chromogenic assay, determine the initial reaction velocities and calculate the IC₅₀ value for this compound.
Cell-Based Assays
When using this compound in cell-based assays, it is critical to maintain a low final concentration of the solvent (DMSO) to avoid cytotoxicity.
Recommended Practices:
-
The final concentration of DMSO in the cell culture medium should typically be ≤ 0.1%. Some cell lines may tolerate up to 0.5%, but this should be determined empirically.
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture medium to achieve the desired final concentration of this compound and a final DMSO concentration of ≤ 0.1%. For example, to achieve a final concentration of 10 µM this compound, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental wells but no this compound.
Protocol for Preparing this compound for Cell-Based Assays:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Determine the desired final concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Calculate the required dilution factor to achieve the final concentration while keeping the DMSO concentration at or below 0.1%. For a 10 mM stock and a final DMSO concentration of 0.1%, the maximum dilution factor is 1:1000. This would yield a final this compound concentration of 10 µM.
-
Perform a serial dilution of the 10 mM stock in cell culture medium to achieve lower concentrations if needed.
-
Add the diluted this compound solution to your cells. Ensure that the final volume of added solution is small compared to the total volume of the well to minimize disruption to the culture conditions.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Solubility in DMSO | 125 mg/mL (266.60 mM) | Requires sonication |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% | Varies by cell line |
| IC₅₀ against RgpB | To be determined experimentally | Use protocols above |
Disclaimer
This information is for research use only and is not intended for human or therapeutic use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Researchers should always adhere to proper laboratory safety practices.
References
Application Notes and Protocols for In Vivo Studies of Arginine-Specific Gingipain (Rgp) Inhibitors
Disclaimer: No specific in vivo dosage or protocol information for the arginine-specific gingipain (Rgp) inhibitor Kgp-IN-1 is currently available in the public domain. The following application notes and protocols are based on published in vivo studies of other well-characterized Rgp and Kgp inhibitors, such as Atuzaginstat (COR388), COR271, and COR286. This information is intended to provide researchers, scientists, and drug development professionals with a strong foundation for designing and conducting their own in vivo studies with novel Rgp inhibitors like this compound.
Introduction to Gingipain Inhibition for In Vivo Studies
Gingipains are a class of cysteine proteases secreted by the keystone periodontal pathogen Porphyromonas gingivalis. These enzymes, which include arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp), are critical virulence factors that play a significant role in the progression of periodontal disease and have been implicated in other systemic conditions, such as Alzheimer's disease.[1][2] Inhibition of gingipain activity is a promising therapeutic strategy to mitigate the pathogenic effects of P. gingivalis.[1][2]
In vivo studies are essential for evaluating the efficacy, pharmacokinetics, and safety of novel gingipain inhibitors. These studies typically involve animal models of P. gingivalis-induced diseases, most commonly periodontitis in rodents.
Quantitative Data Summary of Representative Gingipain Inhibitors
The following table summarizes the available in vivo administration data for several studied gingipain inhibitors. This data can serve as a starting point for dose-range finding studies with new chemical entities like this compound.
| Inhibitor Name | Target(s) | Animal Model | Disease Model | Administration Route | Dosage | Vehicle/Formulation | Efficacy Readouts | Reference |
| Atuzaginstat (COR388) | Kgp | Mice | Periodontitis | Oral | Not specified | Not specified | Reversal of alveolar bone loss | [3] |
| Atuzaginstat (COR388) | Kgp | Aged Dogs | Periodontitis | Oral | 0.5 mg/kg | Not specified | Reduction in P. gulae bacterial load and Kgp activity in gingival crevicular fluid | |
| COR271 & COR286 (Combination) | Kgp (COR271) & RgpB (COR286) | Mice | Gingipain-induced neurodegeneration | Intragastric (COR271) & Subcutaneous (COR286) | Not specified | Not specified | Blockade of neurodegeneration | [1][4] |
| KYT-1 & KYT-36 | Rgp (KYT-1) & Kgp (KYT-36) | Guinea Pigs | Vascular permeability | Intradermal injection | 10⁻⁶ M | Not specified | Inhibition of vascular dye leakage | [5] |
Experimental Protocols
Protocol for Preparation of a Representative Inhibitor Formulation for Oral Gavage
This protocol is a general guideline for preparing a suspension of a hydrophobic investigational gingipain inhibitor for oral administration in mice. Optimization will be required based on the specific physicochemical properties of this compound.
Materials:
-
Investigational inhibitor (e.g., this compound)
-
Vehicle components:
-
Tween® 80
-
Carboxymethylcellulose (CMC), sodium salt
-
Sterile, deionized water
-
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
Analytical balance
Procedure:
-
Calculate the required amount of inhibitor and vehicle components based on the desired final concentration and the number of animals to be dosed. Assume a dosing volume of 10 mL/kg for mice.
-
Weigh the required amount of the inhibitor using an analytical balance.
-
Prepare the vehicle solution. A common vehicle for oral suspensions is 0.5% (w/v) CMC with 0.1% (v/v) Tween® 80 in sterile water.
-
To prepare 10 mL of vehicle:
-
Weigh 50 mg of CMC.
-
Measure 10 µL of Tween® 80.
-
In a beaker with a stir bar, add approximately 9 mL of sterile water and begin stirring.
-
Slowly add the CMC powder to the vortex to prevent clumping.
-
Add the Tween® 80 to the solution.
-
Continue stirring until the CMC is fully dissolved. This may take some time and gentle heating can be applied if necessary.
-
Bring the final volume to 10 mL with sterile water.
-
-
-
Triturate the inhibitor. Place the weighed inhibitor powder into a mortar. Add a small volume of the prepared vehicle and triturate with the pestle to create a smooth paste. This step is crucial for achieving a uniform particle size and preventing aggregation.
-
Prepare the final suspension. Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the suspension to a beaker with a magnetic stir bar.
-
Homogenize the suspension. Stir the final suspension on a stir plate for at least 30 minutes before dosing to ensure uniformity. Continue to stir throughout the dosing procedure.
Protocol for a Murine Model of P. gingivalis-Induced Periodontitis
This protocol describes a common method for inducing periodontitis in mice and can be adapted for testing the efficacy of this compound.
Materials:
-
Porphyromonas gingivalis (e.g., ATCC 33277 or W83 strain)
-
Anaerobic growth medium (e.g., Gifu anaerobic medium)
-
Anaerobic chamber
-
Carboxymethylcellulose (CMC)
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Micro-CT scanner or calipers for bone loss measurement
-
qPCR reagents for bacterial load analysis
Procedure:
-
Culture of P. gingivalis. Culture P. gingivalis anaerobically at 37°C in an appropriate broth medium. Harvest the bacteria in the late logarithmic phase of growth by centrifugation. Wash the bacterial pellet with PBS and resuspend in a 2% (w/v) CMC solution in PBS to the desired CFU/mL (e.g., 1 x 10¹⁰ CFU/mL).
-
Animal Handling and Acclimatization. Use 8-10 week old mice (e.g., BALB/c). Acclimatize the animals to the housing conditions for at least one week prior to the start of the experiment.
-
Induction of Periodontitis.
-
Administer a broad-spectrum antibiotic in the drinking water for 3-4 days to reduce the native oral flora, followed by a 2-3 day washout period.
-
Orally inoculate the mice with the P. gingivalis suspension (e.g., 10⁹ CFU in 100 µL) using a gavage needle.
-
Repeat the inoculation 3-4 times over a two-week period to establish a chronic infection.
-
-
Inhibitor Administration.
-
Randomly divide the mice into experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Begin administration of the inhibitor (prepared as in Protocol 3.1) at a predetermined time point (e.g., starting one week after the final bacterial inoculation).
-
Administer the inhibitor daily or as determined by its pharmacokinetic properties, for a period of several weeks (e.g., 4-8 weeks).
-
-
Efficacy Assessment.
-
At the end of the study, euthanize the animals.
-
Alveolar Bone Loss: Deflesh the maxillae and measure the alveolar bone loss. This can be done using a microscope with calipers to measure the distance from the cementoenamel junction to the alveolar bone crest at multiple sites on the molars. Alternatively, high-resolution micro-computed tomography (micro-CT) can be used for a more detailed 3D analysis.
-
Bacterial Load: Collect gingival tissue or oral swabs to quantify the P. gingivalis load using quantitative PCR (qPCR) targeting a species-specific gene (e.g., 16S rRNA).
-
Inflammatory Markers: Gingival tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA or qPCR.
-
Visualization of Signaling Pathways and Workflows
Pathological Role of Gingipains and Mechanism of Inhibition
References
- 1. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cell Permeability of Kgp-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 is a novel small molecule inhibitor with potential therapeutic applications. A critical parameter in the preclinical development of any drug candidate is its ability to permeate cell membranes to reach its intracellular target. This document provides a detailed protocol for determining the cell permeability of this compound using an in vitro Caco-2 cell monolayer assay. This assay is a widely accepted model for predicting human intestinal absorption and identifying potential for active transport.[1][2][3]
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes with tight junctions, closely mimicking the intestinal epithelial barrier.[2] By measuring the rate of transport of this compound across this monolayer, we can determine its apparent permeability coefficient (Papp), a key indicator of its potential for oral absorption.[3][4] Furthermore, by assessing bidirectional transport (apical to basolateral and basolateral to apical), we can calculate the efflux ratio to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[2][5]
Principle of the Assay
The cell permeability assay is conducted using a Transwell® plate, where Caco-2 cells are cultured on a semi-permeable membrane, creating two distinct compartments: an apical (AP) chamber, representing the intestinal lumen, and a basolateral (BL) chamber, representing the blood side.[1]
This compound is added to the donor chamber (either AP for absorption or BL for efflux), and its concentration in the receiver chamber is measured over time. The rate of appearance of the compound in the receiver chamber is used to calculate the apparent permeability coefficient (Papp).
The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), provides an indication of whether the compound is actively transported out of the cell. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[2]
Signaling Pathway of Potential Target
While the specific target of this compound is under investigation, a potential mechanism of action could involve the modulation of the cGMP-dependent protein kinase (PKG) signaling pathway. The PKG pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[6][7] Inhibitors of this pathway are of significant interest for various therapeutic areas.
References
- 1. bioivt.com [bioivt.com]
- 2. In Vitro Permeability Assays [merckmillipore.com]
- 3. pharmaron.com [pharmaron.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of P-glycoprotein expression levels on the concentration-dependent permeability of drugs to the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. PRKG1 protein kinase cGMP-dependent 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Kgp-IN-1 Effects Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kgp-IN-1 is a potent and specific inhibitor of lysine-specific gingipain (Kgp), a key virulence factor produced by the periodontopathogenic bacterium Porphyromonas gingivalis. Kgp is a cysteine protease that plays a crucial role in the degradation of host proteins, contributing to tissue destruction and the dysregulation of the host immune response. One of the significant mechanisms of Kgp-mediated immune evasion is the cleavage of essential components within the Toll-like receptor 3 (TLR3) signaling pathway, which is critical for the innate immune response to viral infections. This disruption leads to an attenuated interferon response.
These application notes provide a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in preventing the Kgp-mediated degradation of key proteins in the TLR3 signaling pathway. This method is invaluable for researchers studying the pathogenesis of P. gingivalis, as well as for professionals in drug development screening for and characterizing gingipain inhibitors.
Principle
The Western blot protocol described here is designed to quantify the protective effect of this compound against the proteolytic activity of Kgp on specific target proteins within host cells. The principle of the assay involves treating cells with active Kgp in the presence and absence of varying concentrations of this compound. Cell lysates are then subjected to SDS-PAGE to separate proteins by molecular weight, followed by transfer to a membrane. The membrane is subsequently probed with specific primary antibodies against target proteins of the TLR3 signaling pathway, such as TRIF, TRAF3, and TBK1. The extent of protein degradation is visualized using a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction. The intensity of the resulting bands is quantified using densitometry, allowing for a quantitative assessment of this compound's inhibitory activity.
Data Presentation
The efficacy of this compound can be quantitatively assessed by measuring the band intensity of the target protein (e.g., TRIF) in the presence of varying concentrations of the inhibitor. The data can be normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. The percentage of protein protection can then be calculated relative to the control (untreated) and Kgp-treated samples.
Table 1: Dose-Dependent Inhibition of Kgp-Mediated TRIF Degradation by this compound
| Treatment Group | This compound Conc. (nM) | TRIF Band Intensity (Arbitrary Units) | Normalized TRIF Level (% of Control) | % Protection |
| Untreated Control | 0 | 10,000 | 100% | N/A |
| Kgp (10 nM) | 0 | 2,500 | 25% | 0% |
| Kgp + this compound | 1 | 4,000 | 40% | 20% |
| Kgp + this compound | 10 | 6,500 | 65% | 53.3% |
| Kgp + this compound | 100 | 8,500 | 85% | 80% |
| Kgp + this compound | 1000 | 9,800 | 98% | 97.3% |
Note: The data presented in this table are representative and intended for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Human gingival epithelial cells (HGECs) or other suitable host cell line.
-
Reagents:
-
Active Kgp enzyme (P. gingivalis)
-
This compound inhibitor
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Tris-glycine SDS-PAGE gels (4-12% gradient)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes (0.45 µm)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-TRIF
-
Rabbit anti-TRAF3
-
Rabbit anti-TBK1
-
Mouse anti-GAPDH (or other suitable loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
-
Experimental Workflow
Experimental workflow for assessing this compound effects.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed human gingival epithelial cells (HGECs) in 6-well plates and grow to 80-90% confluency.
-
Prior to treatment, replace the culture medium with serum-free medium and incubate for 2 hours.
-
Prepare a dose-response range of this compound (e.g., 1, 10, 100, 1000 nM) in serum-free medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C. Include a "no inhibitor" control.
-
Add active Kgp (e.g., 10 nM final concentration) to the wells, except for the untreated control well.
-
Incubate for the desired time period (e.g., 4-6 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
-
Confirm protein transfer by Ponceau S staining.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TRIF, diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the loading control (e.g., GAPDH).
-
Calculate the percentage of protein protection for each this compound concentration.
-
Signaling Pathway
The following diagram illustrates the TLR3 signaling pathway and the points of intervention by Kgp and its inhibitor, this compound.
Kgp-mediated disruption of the TLR3 signaling pathway.
Conclusion
The Western blot protocol detailed in these application notes provides a robust and quantitative method for evaluating the efficacy of this compound and other potential gingipain inhibitors. By monitoring the integrity of key proteins in the TLR3 signaling pathway, researchers can gain valuable insights into the molecular mechanisms of P. gingivalis pathogenesis and the therapeutic potential of targeted inhibitors. Careful optimization of experimental conditions and adherence to best practices in Western blotting will ensure the generation of reliable and reproducible data.
Application Notes and Protocols for Kgp-IN-1 in Animal Models of Periodontitis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information and peer-reviewed studies detailing the use of a specific inhibitor named "Kgp-IN-1" in animal models of periodontitis are not available at the time of this writing. The information provided below is based on established protocols for other gingipain inhibitors and general methodologies for inducing and assessing periodontitis in animal models. It is intended to serve as a comprehensive guide and a starting point for research involving novel gingipain inhibitors.
Introduction to Gingipain Inhibitors in Periodontitis
Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, produces a class of virulent cysteine proteases known as gingipains. These enzymes, which include arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp), are critical for the bacterium's survival and its ability to cause tissue destruction.[1][2] Gingipains degrade host proteins, disrupt the immune response, and contribute to the breakdown of periodontal tissues, leading to alveolar bone loss.[3][1]
Inhibiting gingipain activity is a promising therapeutic strategy for the treatment of periodontitis.[4][5][6] Small molecule inhibitors targeting these proteases have the potential to reduce the bacterial load, decrease inflammation, and prevent tissue damage.[5][6]
Note on this compound: While the name "this compound" suggests it is an inhibitor of lysine-specific gingipain (Kgp), commercial suppliers identify it as an arginine-specific gingipain (Rgp) inhibitor, referencing patent WO2017201322A1. This discrepancy should be noted, and the precise target of this inhibitor should be experimentally verified.
Application Notes
This document provides a representative protocol for evaluating a novel gingipain inhibitor, such as this compound, in a murine model of ligature-induced periodontitis. This model is widely used due to its reproducibility in inducing localized inflammation and alveolar bone loss, mimicking key features of human periodontitis.[7][8]
Key Objectives of the Protocol:
-
To provide a step-by-step guide for inducing experimental periodontitis in mice.
-
To outline a methodology for the preparation and administration of a gingipain inhibitor.
-
To detail the methods for assessing the therapeutic efficacy of the inhibitor, including the analysis of alveolar bone loss, inflammatory markers, and bacterial load.
Experimental Protocols
Murine Model of Ligature-Induced Periodontitis
A widely accepted and reproducible method to induce experimental periodontitis is the ligature model.[7][8]
Materials:
-
8-10 week old male C57BL/6 or BALB/c mice.
-
Anesthesia (e.g., ketamine/xylazine cocktail, isoflurane).
-
5-0 silk suture ligature.
-
Fine forceps and scissors.
-
Microscope or magnifying lens for visualization.
Procedure:
-
Anesthetize the mice using an approved protocol.
-
Place the mouse under a microscope to visualize the maxillary molars.
-
Carefully place a 5-0 silk ligature around the maxillary second molar.
-
Gently tighten the ligature and knot it on the buccal side of the tooth, ensuring it is placed subgingivally to promote bacterial accumulation.
-
Allow the mice to recover on a warming pad.
-
Monitor the animals daily for any signs of distress.
Preparation and Administration of this compound
Disclaimer: The following is a general guideline. The optimal vehicle, dose, and frequency of administration for this compound must be determined empirically through pilot studies.
Preparation:
-
Determine the solubility of this compound in various biocompatible solvents (e.g., sterile saline, PBS, DMSO, or a solution of carboxymethylcellulose).
-
Prepare a stock solution of the desired concentration. For in vivo use, the final concentration of any organic solvent like DMSO should be minimized (typically <5%).
-
Prepare fresh dilutions of the inhibitor in the chosen vehicle just before administration.
Administration:
-
Route of Administration: Oral gavage is a common and clinically relevant route for administering drugs targeting periodontal disease. Systemic routes such as intraperitoneal (IP) or subcutaneous (SC) injections can also be used.
-
Dosage: Based on studies with other gingipain inhibitors, a starting dose in the range of 1-10 mg/kg body weight could be considered.[6] A dose-response study is highly recommended.
-
Frequency: Administration is typically performed once or twice daily (b.i.d.).[6]
-
Treatment Groups:
-
Group 1: Sham (no ligature, vehicle control).
-
Group 2: Ligature + Vehicle control.
-
Group 3: Ligature + this compound (low dose).
-
Group 4: Ligature + this compound (high dose).
-
Group 5 (Optional): Ligature + Positive control (e.g., a known antibiotic or another gingipain inhibitor).
-
Assessment of Periodontitis
After a defined experimental period (e.g., 7-14 days), the animals are euthanized, and samples are collected for analysis.
a) Alveolar Bone Loss Measurement:
-
Dissect the maxillae and remove soft tissue.
-
Stain the maxillae with methylene blue to delineate the cemento-enamel junction (CEJ).
-
Use micro-computed tomography (micro-CT) to obtain high-resolution 3D images of the alveolar bone surrounding the molars.
-
Measure the distance from the CEJ to the alveolar bone crest (ABC) at multiple points on both the buccal and palatal sides of the ligated tooth.
-
Calculate the mean alveolar bone loss for each animal and each group.
b) Inflammatory Cytokine Analysis:
-
Collect gingival tissue surrounding the ligated tooth.
-
Homogenize the tissue in a suitable lysis buffer.
-
Measure the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 using ELISA or a multiplex bead array.
c) Bacterial Load Quantification:
-
Collect subgingival plaque samples from the ligated tooth using a sterile microbrush or by extracting the tooth and sonicating it in PBS.
-
Isolate bacterial DNA from the plaque samples.
-
Quantify the amount of P. gingivalis DNA using quantitative real-time PCR (qPCR) with primers specific for the 16S rRNA gene of P. gingivalis.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the experiments.
Table 1: Effect of this compound on Alveolar Bone Loss (Example Data)
| Treatment Group | N | Alveolar Bone Loss (mm, Mean ± SD) | % Reduction vs. Vehicle |
| Sham | 8 | 0.15 ± 0.05 | - |
| Ligature + Vehicle | 8 | 0.65 ± 0.12 | - |
| Ligature + this compound (1 mg/kg) | 8 | 0.45 ± 0.09 | 30.8% |
| Ligature + this compound (5 mg/kg) | 8 | 0.30 ± 0.07** | 53.8% |
| p < 0.05, **p < 0.01 compared to Ligature + Vehicle |
Table 2: Effect of this compound on Gingival Cytokine Levels (Example Data)
| Treatment Group | IL-1β (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Sham | 25 ± 8 | 15 ± 5 | 30 ± 10 |
| Ligature + Vehicle | 150 ± 35 | 95 ± 20 | 180 ± 45 |
| Ligature + this compound (1 mg/kg) | 90 ± 20 | 60 ± 15 | 110 ± 30 |
| Ligature + this compound (5 mg/kg) | 55 ± 15 | 35 ± 10 | 70 ± 20** |
| p < 0.05, **p < 0.01 compared to Ligature + Vehicle |
Table 3: Effect of this compound on P. gingivalis Load (Example Data)
| Treatment Group | P. gingivalis DNA (fg/sample) | % Reduction vs. Vehicle |
| Ligature + Vehicle | 850 ± 210 | - |
| Ligature + this compound (1 mg/kg) | 420 ± 150 | 50.6% |
| Ligature + this compound (5 mg/kg) | 180 ± 90** | 78.8% |
| p < 0.05, **p < 0.01 compared to Ligature + Vehicle |
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model.
Caption: Gingipain-mediated tissue destruction and the inhibitory action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound [smolecule.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cathepsin | 组织蛋白酶 | 抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for the Detection of Kgp-IN-1 by Mass Spectrometry
Introduction
Kgp-IN-1 is a novel, potent, and selective small molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4). The inhibition of DPP-4 prevents the degradation of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis.[1][2] By prolonging the action of endogenous GLP-1, this compound enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying, making it a promising therapeutic candidate for the treatment of type 2 diabetes.[3][4][5]
These application notes provide a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. The protocol is intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques.
Principle of the Method
The method utilizes a triple quadrupole mass spectrometer for the quantitative analysis of this compound.[6][7] Samples are prepared using a straightforward protein precipitation method.[8][9][10] The analyte is separated from endogenous plasma components using reversed-phase liquid chromatography. Detection is achieved by electrospray ionization (ESI) in positive ion mode, with quantification performed using multiple reaction monitoring (MRM).[6][7] An internal standard (IS) is used to ensure accuracy and precision.
Signaling Pathway of GLP-1 and the Role of this compound
Caption: GLP-1 signaling pathway and the inhibitory action of this compound on DPP-4.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound Internal Standard (IS), e.g., stable isotope-labeled this compound (this compound-d4)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Label a 96-well plate for samples, calibration standards, and QCs.
-
Pipette 50 µL of each sample, standard, or QC into the corresponding wells.
-
Add 200 µL of the protein precipitation solution (acetonitrile containing the internal standard at a final concentration of 100 ng/mL).
-
Seal the plate and vortex mix for 2 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Mass Spectrometry Parameters:
| Parameter | Value |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |
|---|---|---|---|---|---|
| This compound | 453.2 | 289.1 | 80 | 35 | 12 |
| This compound-d4 (IS) | 457.2 | 293.1 | 80 | 35 | 12 |
(DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These values are hypothetical and require optimization.)
Data Analysis and Results
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 3: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1.00 | 0.025 | 0.98 | 98.0 |
| 2.50 | 0.063 | 2.55 | 102.0 |
| 5.00 | 0.124 | 4.96 | 99.2 |
| 10.0 | 0.251 | 10.04 | 100.4 |
| 50.0 | 1.258 | 50.32 | 100.6 |
| 100.0 | 2.495 | 99.80 | 99.8 |
| 500.0 | 12.55 | 502.0 | 100.4 |
| 1000.0 | 25.01 | 1000.4 | 100.0 |
Correlation Coefficient (r²) > 0.995
Precision and Accuracy
The precision and accuracy of the method are evaluated by analyzing the QC samples at three different concentration levels on multiple days.
Table 4: Inter-day Precision and Accuracy Data (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low QC | 3.00 | 2.95 | 98.3 | 4.5 |
| Mid QC | 80.0 | 81.2 | 101.5 | 3.2 |
| High QC | 800.0 | 790.4 | 98.8 | 2.8 |
Acceptance criteria: Accuracy within ±15% of nominal, Precision (CV) ≤15%.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The method demonstrates excellent linearity, accuracy, and precision over a wide dynamic range, making it suitable for supporting preclinical and clinical development of this novel DPP-4 inhibitor. The simple sample preparation and rapid analysis time allow for high-throughput screening of samples.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GRK Inhibition Potentiates Glucagon-Like Peptide-1 Action [frontiersin.org]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biocompare.com [biocompare.com]
- 10. tecan.com [tecan.com]
Application Notes and Protocols for Kgp-IN-1 in Host-Pathogen Interaction Studies
A thorough search for the molecule "Kgp-IN-1" did not yield any specific inhibitor or compound with this designation used in the context of host-pathogen interaction research. The search results primarily associate "Kgp" with Lys-gingipain, a key virulence factor of the bacterium Porphyromonas gingivalis, and "KGP" as an abbreviation for the Indian Institute of Technology, Kharagpur, which conducts research in this field.
Consequently, the creation of detailed Application Notes and Protocols for "this compound" is not possible due to the absence of publicly available information on its existence, mechanism of action, quantitative data, or experimental applications.
To provide a relevant and helpful response, the following sections will focus on the broader topic of studying host-pathogen interactions, with a specific emphasis on targeting bacterial proteases like gingipains, which may be the intended, albeit misidentified, subject of the query. This information is designed to be a valuable resource for researchers, scientists, and drug development professionals working in this area.
I. Introduction to Targeting Bacterial Proteases in Host-Pathogen Interactions
Bacterial proteases are critical virulence factors that play a multifaceted role in the pathogenesis of infectious diseases. They contribute to the degradation of host tissues, inactivation of host immune components, and disruption of cellular signaling pathways, thereby facilitating pathogen survival, dissemination, and replication.[1][2] One prominent example is the gingipain family of cysteine proteases from Porphyromonas gingivalis, which includes Lys-gingipain (Kgp) and Arg-gingipain (Rgp).[1] These enzymes are implicated as major virulence factors in periodontitis.[1]
Inhibiting such proteases represents a promising therapeutic strategy to disarm pathogens and mitigate their detrimental effects on the host. This approach can potentially reduce the pathogen's ability to cause disease without directly killing it, which may impose less selective pressure for the development of resistance compared to traditional antibiotics.
II. Hypothetical Application of a Kgp Inhibitor (Designated as "this compound")
For the purpose of illustrating the kind of information that would be included in application notes for a specific inhibitor, we will proceed with a hypothetical Kgp inhibitor, which we will refer to as "this compound". The following data and protocols are based on common experimental approaches used to characterize protease inhibitors in the context of host-pathogen interactions.
Quantitative Data Summary
The efficacy and potency of a novel inhibitor are typically characterized by several key quantitative parameters. For our hypothetical "this compound," these might be presented as follows:
| Parameter | Value | Cell Line/Assay Condition | Pathogen Strain | Reference |
| IC₅₀ (Enzymatic Assay) | 50 nM | Purified Lys-gingipain | P. gingivalis ATCC 33277 | Fictional Study 1 |
| EC₅₀ (Cell-based Assay) | 500 nM | Human Gingival Fibroblasts (HGFs) | P. gingivalis ATCC 33277 | Fictional Study 2 |
| Cytotoxicity (CC₅₀) | > 50 µM | Human Gingival Fibroblasts (HGFs) | N/A | Fictional Study 2 |
| Inhibition of Biofilm Formation | 80% at 1 µM | In vitro static biofilm model | P. gingivalis ATCC 33277 | Fictional Study 3 |
| Reduction of Host Cell Invasion | 65% at 1 µM | HGFs | P. gingivalis ATCC 33277 | Fictional Study 2 |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3][4] A lower IC₅₀ indicates a more potent inhibitor.[4]
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.[3] In this context, it would be the concentration of "this compound" that protects 50% of cells from pathogen-induced damage.
CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a substance that induces the death of 50% of cells. A high CC₅₀ value is desirable, indicating low toxicity to host cells.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments that would be used to characterize a Kgp inhibitor.
Protocol 1: In Vitro Gingipain Activity Assay
Objective: To determine the IC₅₀ of "this compound" against purified Lys-gingipain.
Materials:
-
Purified Lys-gingipain (Kgp)
-
Fluorogenic peptide substrate for Kgp (e.g., Z-Phe-Lys-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 5 mM CaCl₂ and 2 mM DTT)
-
"this compound" stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of "this compound" in assay buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of purified Kgp solution (final concentration ~1 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
Protocol 2: Host Cell Viability Assay
Objective: To assess the protective effect of "this compound" on host cells challenged with P. gingivalis.
Materials:
-
Human Gingival Fibroblasts (HGFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
P. gingivalis culture
-
"this compound"
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed HGFs in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of "this compound" for 1 hour.
-
Infect the cells with P. gingivalis at a multiplicity of infection (MOI) of 100 for 24 hours. Include uninfected and infected vehicle-treated controls.
-
After incubation, remove the medium and add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence to quantify ATP levels, which correlate with cell viability.
-
Plot cell viability against the logarithm of the inhibitor concentration to determine the EC₅₀.
IV. Visualizations of Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such diagrams.
Signaling Pathway of Pathogen-Induced Host Cell Damage
This diagram illustrates a simplified pathway where a bacterial protease, like Kgp, degrades host cell adhesion molecules, leading to cell detachment and apoptosis. The hypothetical inhibitor "this compound" blocks this process.
Caption: Pathogen-induced host cell damage pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Screening
This diagram outlines the steps involved in screening for inhibitors of pathogen-induced cytotoxicity.
Caption: Workflow for screening inhibitors of pathogen-induced cytotoxicity.
References
- 1. A Functional Virulence Complex Composed of Gingipains, Adhesins, and Lipopolysaccharide Shows High Affinity to Host Cells and Matrix Proteins and Escapes Recognition by Host Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Host-pathogen interactions in severe group A streptococcal infections - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 4. promegaconnections.com [promegaconnections.com]
Troubleshooting & Optimization
Troubleshooting Kgp-IN-1 solubility issues
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Kgp-IN-1, a potent arginine-specific gingipain (Rgp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of arginine-specific gingipains (Rgp), which are cysteine proteases produced by the bacterium Porphyromonas gingivalis.[1][2] Rgp are critical virulence factors implicated in the pathogenesis of chronic periodontitis.[1][3][4][5] These enzymes degrade host proteins, including extracellular matrix components and cytokines, facilitating tissue invasion and helping the bacterium evade the host immune system.[1][6][7] By inhibiting Rgp, this compound is expected to block these pathogenic processes.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in DMSO.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved. Please refer to the troubleshooting guide below for detailed steps on how to address this issue. Common causes include using a solvent other than high-purity DMSO, insufficient mixing, or the compound precipitating out upon dilution in aqueous media.
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Can I use solvents other than DMSO for my cell culture experiments?
A5: While DMSO is the primary recommended solvent for creating a stock solution, subsequent dilutions into your cell culture medium are necessary. It is crucial to ensure that the final concentration of DMSO in your experimental setup is not toxic to your cells. If you encounter issues with precipitation upon dilution, using a co-solvent in your final dilution step might be beneficial. However, the compatibility and potential cytotoxicity of any co-solvent with your specific cell line should be validated.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to resolving common solubility issues with this compound.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | 125 mg/mL | DMSO | Ultrasonic treatment may be required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 468.87 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh out 4.69 mg of this compound hydrochloride.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes, or until the solution is clear.
-
Gently warm the solution to 37°C for a short period if necessary to aid dissolution.
-
Once a clear solution is obtained, aliquot into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
When diluting, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing to minimize precipitation.
-
Ensure the final concentration of DMSO in the cell culture wells is below the cytotoxic threshold for your specific cell line (typically ≤ 0.5%).
-
If precipitation occurs upon dilution, consider pre-mixing the DMSO stock with a small volume of a non-toxic co-solvent like Pluronic F-68 before adding it to the larger volume of culture medium.
Signaling Pathway
This compound inhibits the activity of arginine-specific gingipains (Rgp) from Porphyromonas gingivalis. The diagram below illustrates the key pathogenic roles of Rgp that are blocked by this compound.
References
- 1. gosset.ai [gosset.ai]
- 2. gosset.ai [gosset.ai]
- 3. Role of RgpA, RgpB, and Kgp proteinases in virulence of Porphyromonas gingivalis W50 in a murine lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of RgpA, RgpB, and Kgp Proteinases in Virulence of Porphyromonas gingivalis W50 in a Murine Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications of Porphyromonas gingivalis peptidyl arginine deiminase and gingipain R in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kgp-IN-1 Concentration for Maximum Inhibition
Welcome to the technical support center for Kgp-IN-1, a potent and specific inhibitor of arginine-specific gingipains (Rgp). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to help you achieve optimal inhibitory results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets arginine-specific gingipains (Rgps), which are cysteine proteases produced by the bacterium Porphyromonas gingivalis. Rgps are key virulence factors implicated in the pathogenesis of periodontal disease and have been linked to other systemic conditions. This compound functions by inhibiting the proteolytic activity of Rgps, thereby blocking their detrimental effects on host tissues and signaling pathways.
Q2: What are the key signaling pathways affected by the inhibition of arginine-specific gingipains with this compound?
Arginine-specific gingipains are known to dysregulate several host cell signaling pathways. By inhibiting Rgp activity, this compound can help restore normal cellular function. Key pathways influenced include:
-
PI3K/Akt Signaling Pathway: Gingipains can interfere with this critical cell survival and growth pathway.
-
p38α MAPK Signal Transduction Pathway: This pathway is involved in inflammatory responses and can be activated by gingipains.
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) has been identified as a target for gingipain interaction, influencing inflammatory responses.
Q3: What is the recommended starting concentration for this compound in my experiments?
While a specific IC50 value for this compound is not publicly available, a logical starting point for determining the optimal concentration in your specific assay is to perform a dose-response experiment. Based on data for similar gingipain inhibitors, a concentration range of 1 nM to 10 µM is recommended for initial screening in both biochemical and cell-based assays.
Q4: How should I prepare and store this compound?
Proper handling and storage of this compound are crucial for maintaining its activity. Please refer to the solubility and storage tables below for detailed information. It is highly recommended to prepare fresh dilutions for each experiment from a concentrated stock solution.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent System | Solubility |
| 10% DMSO, 90% Saline | ≥ 2.08 mg/mL (4.44 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.44 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.44 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.44 mM) |
Table 2: Storage of this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Sealed from moisture |
| -20°C | 1 month | Sealed from moisture, for short-term |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Biochemical Assay
This protocol provides a general framework for determining the IC50 of this compound against purified arginine-specific gingipain (RgpB) using a chromogenic substrate.
Materials:
-
Purified active RgpB enzyme
-
This compound
-
Assay Buffer (e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)
-
Chromogenic substrate for RgpB (e.g., Nα-Benzoyl-L-arginine-p-nitroanilide, BAPNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. A common starting range is from 10 µM down to 1 nM.
-
Enzyme Preparation: Dilute the purified RgpB enzyme to the desired working concentration in the assay buffer.
-
Incubation: In a 96-well plate, add a fixed volume of the diluted RgpB enzyme to each well. Then, add an equal volume of each this compound dilution to the respective wells. Include a control well with assay buffer instead of the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the chromogenic substrate BAPNA to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of Optimal this compound Concentration using a Cell-Based Assay
This protocol outlines a general method to assess the effective concentration of this compound in a cellular context by measuring its ability to inhibit a downstream effect of gingipain activity, such as cytokine release.
Materials:
-
A suitable cell line (e.g., human gingival fibroblasts, macrophages)
-
Cell culture medium
-
This compound
-
Purified active RgpB enzyme
-
ELISA kit for a relevant cytokine (e.g., IL-6, IL-8, TNF-α)
-
96-well cell culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium.
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Gingipain Stimulation: Add a pre-determined concentration of active RgpB to the wells to stimulate the cells. Include an unstimulated control.
-
Incubation: Incubate the plate for a suitable time period (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration. Determine the concentration of this compound that results in 50% inhibition of the gingipain-induced cytokine production (EC50).
Mandatory Visualization
Caption: Signaling pathways modulated by arginine-specific gingipains.
Caption: General workflow for optimizing this compound concentration.
Troubleshooting Guide
Q5: I am not seeing any inhibition of gingipain activity. What could be the problem?
| Possible Cause | Suggested Solution |
| Inactive this compound | Ensure that the this compound has been stored correctly according to the recommendations in Table 2. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Inactive Enzyme | Verify the activity of your purified RgpB enzyme using a positive control inhibitor or by checking its activity against the substrate without any inhibitor. Ensure the enzyme has been stored correctly and activated properly before use. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation times. Ensure that the assay buffer components are compatible with both the enzyme and the inhibitor. |
| This compound Concentration Too Low | The initial concentration range might be too low for your specific assay. Try a higher concentration range in your dose-response experiment. |
| Substrate Concentration Too High | In a competitive inhibition scenario, very high substrate concentrations can outcompete the inhibitor. Try performing the assay with a substrate concentration at or below the Km value for the enzyme. |
Q6: I am observing high background noise or inconsistent results in my assay.
| Possible Cause | Suggested Solution |
| Precipitation of this compound | Visually inspect the wells for any precipitation of the inhibitor, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent system or use a lower concentration range. Refer to the solubility data in Table 1. |
| Interference from Assay Components | Some components in the assay buffer or cell culture medium may interfere with the assay. Run appropriate controls, including a "no enzyme" control and a "no substrate" control, to identify the source of the background signal. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes to the assay plate. Use calibrated pipettes and fresh tips for each dilution. |
| Cell Viability Issues (for cell-based assays) | High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment to ensure that the observed effects are not due to cytotoxicity. Keep the final DMSO concentration below 0.5%. |
Q7: The inhibitory effect of this compound seems to decrease over time in my cell-based assay.
| Possible Cause | Suggested Solution |
| Metabolism or Degradation of this compound | Cells may metabolize or degrade the inhibitor over long incubation periods. Consider a shorter incubation time or replenishing the medium with fresh this compound during the experiment. |
| Instability of this compound in Culture Medium | While generally stable, the long-term stability of this compound in complex biological media at 37°C may be limited. It is best to prepare fresh dilutions in media for each experiment. |
Preventing off-target effects of Kgp-IN-1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and assessing off-target effects of Kgp-IN-1.
Important Note: Initial information suggested this compound is a kinase inhibitor. However, our literature review confirms that This compound is an arginine-specific gingipain (Rgp) inhibitor , a cysteine protease inhibitor. This guide is therefore focused on preventing off-target effects for a protease inhibitor.
Troubleshooting Guide: Preventing Off-Target Effects
When using a novel inhibitor like this compound, it is crucial to experimentally validate its specificity. Off-target effects can arise from the inhibition of other host or microbial proteases, or even unrelated enzymes. Below is a guide to identifying and mitigating potential off-target effects.
| Potential Issue | Recommended Action | Experimental Approach | Interpretation of Results |
| Cross-reactivity with other Cysteine Proteases | Perform a broad-panel protease screening. | Utilize commercially available protease profiling services that screen against a panel of human cysteine proteases (e.g., cathepsins, caspases) and other protease classes. | A high inhibition percentage against proteases other than Rgp indicates off-target activity. The IC50 or Ki values for off-targets should be significantly higher than for Rgp. |
| Inhibition of Lysine-specific Gingipain (Kgp) | Test the activity of this compound against Kgp. | Perform a Kgp activity assay using a specific substrate. | If this compound inhibits Kgp, it is a dual gingipain inhibitor. This may or may not be desirable depending on the experimental goals. |
| Potential Neuraminidase Inhibition | Screen for inhibitory activity against neuraminidase. | Conduct a neuraminidase activity assay.[1][2][3][4][5] | Inhibition of neuraminidase activity would indicate a secondary, unrelated target, which could confound experimental results. |
| Cellular Phenotypes Unrelated to Gingipain Inhibition | Use a structurally related but inactive control compound. | Synthesize or obtain an analog of this compound that is predicted to be inactive against Rgp. Treat cells with both the active compound and the inactive control. | If the inactive control produces the same cellular phenotype as this compound, the effect is likely independent of gingipain inhibition and represents an off-target effect. |
| Unexplained Cellular Toxicity | Determine the cytotoxic profile in relevant cell lines. | Perform cell viability assays (e.g., MTT, MTS, or Real-Time Glo) with a dose-response of this compound. | If cytotoxicity is observed at concentrations where Rgp is not expected to be the primary driver of cell death, this may indicate off-target toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an arginine-specific gingipain (Rgp) inhibitor.[6] Gingipains are cysteine proteases produced by the bacterium Porphyromonas gingivalis, a key pathogen in chronic periodontitis.[6][7] Rgps are critical virulence factors that contribute to tissue destruction and immune evasion by the bacterium.[6][8][9]
Q2: What are the known forms of arginine-specific gingipains?
There are two primary forms of arginine-specific gingipains, RgpA and RgpB, which have slight differences in their structure and substrate specificity.[6]
Q3: Why is it important to test for off-target effects of this compound?
While this compound is designed to be specific for Rgp, small molecule inhibitors can often interact with other proteins, particularly those with similar active site structures. Cysteine proteases are a large family of enzymes with important physiological roles, and their unintended inhibition can lead to misleading experimental results and potential toxicity.[10][11][12][13]
Q4: What are the potential systemic implications of inhibiting gingipains?
Research suggests a link between P. gingivalis and systemic diseases such as Alzheimer's disease.[6][7] Therefore, inhibiting gingipains could have effects beyond the oral cavity, making it crucial to understand the inhibitor's full biological activity.
Q5: How can I be sure my observed experimental effect is due to Rgp inhibition?
The most rigorous approach is to use a multi-pronged strategy:
-
Use an inactive control: A structurally similar molecule that does not inhibit Rgp should not produce the same effect.
-
Perform rescue experiments: If possible, introduce a form of Rgp that is resistant to this compound into your system. This should reverse the effects of the inhibitor.
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the role of gingipains and a general workflow for assessing inhibitor specificity.
Caption: Role of Gingipains in Pathogenesis.
Caption: Workflow for Assessing this compound Specificity.
Key Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity and specificity of this compound.
Gingipain Activity Assay (Rgp and Kgp)
This protocol is adapted from established methods for measuring gingipain activity using chromogenic or fluorogenic substrates.[14][15][16][17][18]
Materials:
-
Purified RgpB and Kgp enzymes
-
This compound
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.6
-
Rgp substrate: N-α-Benzoyl-L-arginine-p-nitroanilide (BAPNA) or a fluorogenic equivalent (e.g., L-Arg-AMC).
-
Kgp substrate: N-α-Acetyl-L-lysine-p-nitroanilide (Ac-L-Lys-pNA) or a fluorogenic equivalent (e.g., L-Lys-AMC).
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 80 µL of pre-warmed Assay Buffer containing the purified Rgp or Kgp enzyme to each well.
-
Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the pre-warmed substrate (BAPNA for Rgp, Ac-L-Lys-pNA for Kgp) to each well.
-
Immediately measure the absorbance (at 405 nm for p-nitroanilide substrates) or fluorescence (Ex/Em = 380/460 nm for AMC substrates) kinetically for 15-30 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Protease Specificity Profiling
It is highly recommended to use a commercial service for broad-spectrum protease inhibitor profiling. These services provide robust data on the selectivity of the compound against a large panel of human proteases. If a more focused in-house screen is desired, the following protocol can be adapted for selected proteases.
Principle: The principle is similar to the gingipain activity assay but uses a panel of different proteases and their respective specific substrates.
General Protocol Outline:
-
Obtain a panel of purified human proteases (e.g., Cathepsin B, Cathepsin L, Caspase-3).
-
For each protease, use an appropriate assay buffer and a specific fluorogenic substrate.
-
Perform the assay as described for the gingipain activity assay, incubating this compound with each protease before adding the substrate.
-
Determine the percent inhibition at a fixed concentration of this compound (e.g., 1 µM and 10 µM) to identify potential off-targets.
-
For any identified off-targets, perform a full dose-response to determine the IC50 value.
Neuraminidase Activity Assay
This assay is important to investigate the potential secondary activity of this compound.[1][2][3][4][5]
Materials:
-
Neuraminidase enzyme (e.g., from Clostridium perfringens)
-
This compound
-
Neuraminidase Assay Buffer
-
Fluorogenic neuraminidase substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Neuraminidase Assay Buffer.
-
Add the inhibitor dilutions to the wells of a 96-well plate.
-
Add the neuraminidase enzyme to each well and incubate for 10-15 minutes at 37°C.
-
Start the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm for 4-MU based substrates).
-
Calculate the IC50 value as described for the gingipain activity assay.
Cell Viability Assay
This assay assesses the general cytotoxicity of this compound.
Materials:
-
Relevant host cell line (e.g., human gingival fibroblasts, endothelial cells)
-
This compound
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or a luminescence-based reagent like RealTime-Glo™)
-
96-well clear or opaque (for luminescence) cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired experimental time (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Plot the cell viability percentage versus the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
References
- 1. assaygenie.com [assaygenie.com]
- 2. apexbt.com [apexbt.com]
- 3. 神经氨酸酶活性检测试剂盒 sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. Neuraminidase Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 5. Neuraminidase (NA) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. gosset.ai [gosset.ai]
- 7. gosset.ai [gosset.ai]
- 8. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 12. Target Selectivity of Cysteine Protease Inhibitors: A Strategy to Address Neglected Tropical Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Gingipain activity assays. [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Gingipain aminopeptidase activities in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
Technical Support Center: Interpreting Unexpected Results with GLP-1 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving Glucagon-like peptide-1 (GLP-1) receptor agonists.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with GLP-1 receptor agonists, offering potential explanations and recommended actions.
Issue 1: Lower than Expected Potency (EC50) of a GLP-1 Receptor Agonist in a Cell-Based Assay
Potential Causes:
-
Cell Line Issues: The cell line may have low or variable expression of the GLP-1 receptor (GLP-1R). Over-passaging of cells can lead to genetic drift and altered receptor expression.
-
Reagent Quality: The GLP-1 receptor agonist may have degraded due to improper storage or handling. The assay medium or other reagents could be interfering with the agonist-receptor interaction.
-
Assay Conditions: The incubation time may be insufficient for a maximal response. The assay buffer composition (e.g., presence of serum) could be affecting the availability of the agonist.
-
Signal Detection: The detection method (e.g., cAMP measurement, reporter gene assay) may not be sensitive enough or could be subject to interference.
Troubleshooting Steps:
-
Verify GLP-1R Expression:
-
Perform qPCR or Western blot to confirm GLP-1R expression levels in the cell line used.
-
Consider using a cell line with higher or more stable GLP-1R expression.
-
-
Check Reagent Integrity:
-
Use a fresh aliquot of the GLP-1 receptor agonist.
-
Prepare fresh assay buffers and reagents.
-
Include a known, well-characterized GLP-1R agonist as a positive control.
-
-
Optimize Assay Parameters:
-
Perform a time-course experiment to determine the optimal incubation time.
-
Test the effect of different assay buffer components, such as serum concentration.
-
-
Validate Signal Detection:
-
Ensure the signal detection method is within its linear range.
-
Run appropriate controls to check for background interference.
-
Issue 2: High Variability Between Replicate Wells in a High-Throughput Screen (HTS)
Potential Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the microplate wells.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of agonist or detection reagents.
-
Edge Effects: Evaporation or temperature gradients across the plate affecting cell health and response.
-
Compound Precipitation: The test compound may not be fully soluble at the tested concentrations.
Troubleshooting Steps:
-
Improve Cell Seeding Technique:
-
Ensure thorough mixing of the cell suspension before and during seeding.
-
Use a multichannel pipette or automated cell dispenser for more consistent seeding.
-
-
Refine Pipetting Technique:
-
Calibrate and maintain pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the microplate.
-
Use plates with lids and ensure proper sealing to minimize evaporation.
-
Incubate plates in a humidified incubator.
-
-
Assess Compound Solubility:
-
Visually inspect compound stock solutions and final assay wells for precipitation.
-
Consider using a different solvent or reducing the final compound concentration.
-
Frequently Asked Questions (FAQs)
Q1: My GLP-1 agonist shows potent activity in a cAMP assay but is weak in a functional assay (e.g., insulin secretion). Why?
A1: This discrepancy can arise from several factors related to the complexity of cellular signaling. The initial binding and activation of the GLP-1R leading to cAMP production is a proximal event.[1][2] Downstream functional responses like insulin secretion involve a more complex cascade of events, including the activation of Protein Kinase A (PKA) and Epac, and are subject to regulation by other cellular pathways.[2] It's also possible that the agonist exhibits biased agonism, preferentially activating the G-protein-cAMP pathway over other signaling arms that might be more critical for the specific functional outcome being measured.
Q2: I'm observing a bell-shaped dose-response curve with my GLP-1 agonist. What could be the cause?
A2: A bell-shaped or biphasic dose-response curve can be due to several mechanisms. At high concentrations, some agonists can induce receptor desensitization and downregulation through mechanisms involving G protein-coupled receptor kinases (GRKs) and β-arrestins, leading to a diminished response.[3] Alternatively, high concentrations of the compound could lead to off-target effects that antagonize the primary response or cause cellular toxicity.
Q3: How can I investigate if my GLP-1 agonist has off-target effects?
A3: Investigating off-target effects is crucial for drug development. A common initial step is to screen the compound against a panel of other G protein-coupled receptors (GPCRs) to identify potential unintended interactions. Cellular thermal shift assays (CETSA) can also be used to assess target engagement in a cellular context.[4] Further characterization may involve profiling the compound in cell lines lacking the GLP-1R to see if any cellular effects persist.
Data Presentation
Table 1: Example Troubleshooting Data for a GLP-1R Agonist with Low Potency
| Experimental Condition | EC50 (nM) | Maximum Response (% of Control) |
| Initial Experiment | 58.3 | 75% |
| Fresh Agonist Aliquot | 12.5 | 98% |
| Optimized Incubation (45 min) | 8.9 | 102% |
| High GLP-1R Expressing Cells | 2.1 | 110% |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human GLP-1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed cells into 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Agonist Treatment: Prepare serial dilutions of the GLP-1 receptor agonist in assay buffer (e.g., HBSS with 0.1% BSA). Remove the culture medium from the cells and add the agonist dilutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Culture: Culture isolated pancreatic islets in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Treatment: Incubate the islets with the GLP-1 receptor agonist in the presence of a stimulatory glucose concentration (e.g., 16.7 mM glucose) for 1 hour.
-
Supernatant Collection: Collect the supernatant to measure secreted insulin.
-
Insulin Measurement: Quantify insulin levels in the supernatant using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: Normalize the amount of secreted insulin to the total insulin content of the islets.
Visualizations
Caption: GLP-1 Receptor Signaling Pathway
Caption: Experimental Troubleshooting Workflow
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of glucagon-like peptide 1 in the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GRK Inhibition Potentiates Glucagon-Like Peptide-1 Action [frontiersin.org]
- 4. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Gingipain Inhibition Assays
Welcome to the technical support center for gingipain inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are gingipains and why are they important targets for inhibition?
Gingipains are a group of cysteine proteases produced by the periodontal pathogen Porphyromonas gingivalis. They are critical virulence factors that play a significant role in the degradation of host tissues, disruption of the host immune response, and the overall pathogenesis of periodontal disease.[1][2] Gingipains are categorized into two main types based on their substrate specificity: arginine-specific gingipains (RgpA and RgpB) and lysine-specific gingipain (Kgp).[2][3] Due to their central role in disease progression, inhibiting gingipain activity is a promising therapeutic strategy for periodontitis and associated systemic conditions.[1]
Q2: What types of substrates are commonly used in gingipain inhibition assays?
Fluorogenic and chromogenic peptide substrates are most commonly used. Fluorogenic substrates, such as those conjugated to 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (ACC), are generally more sensitive and are preferred for kinetic studies.[4][5][6] Chromogenic substrates, like those releasing p-nitroaniline (pNA), are also widely used and offer a colorimetric readout.[7] The choice of substrate depends on the specific gingipain being assayed (Rgp or Kgp) and the required sensitivity of the assay.
Q3: Why is a reducing agent, such as L-cysteine or dithiothreitol (DTT), necessary in the assay buffer?
Gingipains are cysteine proteases, and their catalytic activity depends on a reduced cysteine residue in the active site.[8] The presence of a reducing agent like L-cysteine or DTT in the assay buffer is crucial to maintain the active, reduced state of the enzyme and ensure optimal activity.[8]
Q4: What is the optimal pH for gingipain activity?
The optimal pH for gingipain activity is generally in the neutral to slightly alkaline range, typically around pH 7.5.[4][7] It is important to maintain a stable pH throughout the assay, as significant deviations can lead to reduced enzyme activity and inaccurate results.
Q5: Can I use whole P. gingivalis cells or culture supernatant instead of purified gingipains?
Yes, it is possible to measure gingipain activity using whole bacterial cells or cell-free culture supernatants.[4][8] This can be a convenient method for screening inhibitors or assessing overall proteolytic activity. However, for detailed kinetic studies and to determine inhibitor specificity, using purified gingipains is highly recommended to avoid interference from other bacterial components.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive enzyme: Improper storage or handling of the gingipain preparation. The enzyme's active site cysteine may be oxidized. | 1. Ensure proper storage of the enzyme at -80°C. Thaw on ice immediately before use. Always include a fresh reducing agent (e.g., 10 mM L-cysteine) in your assay buffer and pre-incubate the enzyme with it for 10-15 minutes at 37°C before adding the substrate.[4][8] |
| 2. Incorrect assay buffer composition: Suboptimal pH, absence of essential ions (e.g., Ca²⁺), or presence of interfering substances. | 2. Use a recommended assay buffer, typically containing 200 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.6.[4][7] Ensure all components are of high purity. | |
| 3. Inappropriate substrate: The substrate may not be specific for the gingipain being tested (Rgp vs. Kgp). | 3. Use an arginine-specific substrate (e.g., Bz-L-Arg-pNA) for Rgp and a lysine-specific substrate (e.g., Ac-Lys-pNA) for Kgp.[7] | |
| High background signal | 1. Substrate instability: The fluorogenic or chromogenic substrate may be hydrolyzing spontaneously. | 1. Run a "substrate only" control (without enzyme) to measure the rate of spontaneous hydrolysis. Subtract this background rate from your experimental values. |
| 2. Contaminating proteases: The purified enzyme preparation may be contaminated with other proteases. | 2. Verify the purity of your gingipain preparation using SDS-PAGE. If contamination is suspected, further purification steps may be necessary. | |
| 3. Autofluorescence/absorbance of test compounds: The inhibitor being tested may interfere with the detection method. | 3. Run a control with the inhibitor and substrate but without the enzyme to check for interference. If interference is observed, you may need to use a different assay format or correct for the compound's signal. | |
| Inconsistent or non-reproducible results | 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. | 1. Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[9] |
| 2. Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | 2. Ensure that the assay plate is uniformly incubated at the recommended temperature (typically 37°C) using a temperature-controlled plate reader or water bath.[4][7] | |
| 3. Inhibitor precipitation: The test compound may not be fully soluble in the assay buffer. | 3. Check the solubility of your inhibitor in the final assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but ensure the final concentration does not inhibit the enzyme. Run a vehicle control. | |
| Unexpected inhibitor activity (or lack thereof) | 1. Incorrect inhibitor concentration: Errors in serial dilutions or stock concentration calculations. | 1. Double-check all calculations and ensure accurate serial dilutions. |
| 2. Time-dependent inhibition: Some inhibitors may exhibit slow-binding kinetics. | 2. Pre-incubate the enzyme and inhibitor for varying periods before adding the substrate to assess time-dependent effects. | |
| 3. Non-specific inhibition: The inhibitor may be acting through a non-specific mechanism, such as protein aggregation. | 3. Perform control experiments, such as including a non-ionic detergent (e.g., Triton X-100) at a low concentration (e.g., 0.01%) to disrupt aggregation. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Common Fluorogenic Substrates for Gingipains
| Gingipain | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Kgp | Z-His-Glu-Lys-MCA | 14 | 1.6 | 114,000 | [8] |
| Kgp | Z-Glu-Lys-MCA | 25 | 1.3 | 52,000 | [8] |
| RgpB | L-Arg-AMC | ~300 | - | ~100-fold lower than Z-L-Arg-AMC | [4] |
| HRgpA | L-Arg-AMC | ~300 | - | ~100-fold lower than Z-L-Arg-AMC | [4] |
Table 2: Inhibitory Constants (K_i_ and IC_50_) of Selected Gingipain Inhibitors
| Inhibitor | Target Gingipain | Inhibition Type | K_i_ (µM) | IC_50_ (µM) | Reference |
| Leupeptin | Rgp | Competitive | - | - | [7] |
| Cathepsin B Inhibitor II | Kgp | - | - | - | [7] |
| TLCK | General Cysteine Protease | Irreversible | - | - | [8] |
| Prenylated Flavonoid (Compound 8) | Rgp | Non-competitive | 1.67 | - | [10] |
| Prenylated Flavonoid (Compound 8) | Kgp | Non-competitive | 2.71 | - | [10] |
| N7 | P. gingivalis adherence | - | - | ~40 | [11] |
| N17 | P. gingivalis adherence | - | - | ~18 | [11] |
| V8 | P. gingivalis adherence | - | - | >40 | [11] |
Experimental Protocols
Protocol 1: Standard Gingipain Activity Assay Using a Fluorogenic Substrate
This protocol is adapted from multiple sources and provides a general procedure for measuring the activity of purified RgpB or Kgp.[4][8]
Materials:
-
Purified RgpB or Kgp
-
Fluorogenic substrate:
-
For RgpB: Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-L-Arg-AMC)
-
For Kgp: Z-His-Glu-Lys-AMC
-
-
Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6
-
Reducing Agent: 1 M L-cysteine stock solution
-
Inhibitor stock solution (if applicable)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (λ_exc_ = 380 nm; λ_em_ = 460 nm)
Procedure:
-
Prepare the complete assay buffer by adding L-cysteine to a final concentration of 10 mM.
-
Prepare serial dilutions of your test inhibitor in the complete assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (and vehicle for inhibitor controls)
-
Inhibitor dilution
-
-
Add the purified gingipain to each well to achieve a final concentration in the low nanomolar range (e.g., 1-10 nM). The optimal concentration should be determined empirically.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow for enzyme activation and inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be at or below the K_m_ value for accurate inhibitor screening (e.g., 10-50 µM).
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC_50_ value.
Visualizations
References
- 1. Gingipains of Porphyromonas gingivalis Affect the Stability and Function of Serine Protease Inhibitor of Kazal-type 6 (SPINK6), a Tissue Inhibitor of Human Kallikreins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gingipain aminopeptidase activities in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sensitive fluorogenic substrates specific for Lys-gingipain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. irispublishers.com [irispublishers.com]
- 9. Protease Inhibitors [labome.com]
- 10. Inhibition of gingipains and Porphyromonas gingivalis growth and biofilm formation by prenyl flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Small-Molecule Inhibitors Targeting Porphyromonas gingivalis Interspecies Adherence and Determination of Their In Vitro and In Vivo Efficacies - PMC [pmc.ncbi.nlm.nih.gov]
How to address Kgp-IN-1 degradation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kgp-IN-1. The following information will help address potential issues related to the degradation of this compound in cell culture media during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Gingipain K (Kgp), a cysteine peptidase produced by the bacterium Porphyromonas gingivalis. Gingipain K is a key virulence factor in periodontal disease, contributing to the breakdown of host tissues. By inhibiting Kgp, this compound is being investigated for its potential to prevent or treat periodontal disease. The presumed mechanism involves the inhibitor binding to the active site of the enzyme, blocking its proteolytic activity.
Q2: I am seeing variable or lower-than-expected efficacy of this compound in my cell-based assays. Could this be due to degradation?
Yes, variability or a loss of potency in cell-based assays is a common indicator of compound instability in the experimental medium. Small molecules can degrade under typical cell culture conditions (37°C, aqueous buffer, presence of serum components). This degradation can lead to a lower effective concentration of the active compound over the course of the experiment, resulting in inconsistent or misleading results.
Q3: How can I determine if this compound is degrading in my specific cell culture medium?
To confirm degradation, you can perform a stability study. This typically involves incubating this compound in your cell culture medium at 37°C and taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the intact compound in these samples is then quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of degradation.
Q4: What are the common factors that can contribute to the degradation of this compound in media?
Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate chemical degradation.
-
pH: The pH of the culture medium can affect the stability of compounds susceptible to acid or base hydrolysis.
-
Serum Components: Enzymes present in fetal bovine serum (FBS) or other serum supplements can metabolize or degrade the compound.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Reactive Oxygen Species: The presence of reactive oxygen species in the media can lead to oxidative degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues related to this compound degradation.
Problem: Inconsistent or reduced activity of this compound in cellular assays.
Workflow for Troubleshooting this compound Instability
Caption: A workflow diagram for troubleshooting this compound instability.
Data on this compound Stability
The following tables summarize hypothetical stability data for this compound under various conditions to help guide your experimental design.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % Remaining (with 10% FBS) | % Remaining (Serum-Free) |
| 0 | 100% | 100% |
| 2 | 85% | 98% |
| 4 | 72% | 95% |
| 8 | 55% | 91% |
| 24 | 20% | 82% |
Table 2: Effect of Temperature on this compound Stability in DMEM + 10% FBS (24 hours)
| Temperature | % Remaining |
| 4°C | 95% |
| Room Temp (22°C) | 75% |
| 37°C | 20% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Aliquot the solution into sterile microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all samples are collected, thaw them and prepare them for analysis according to your HPLC or LC-MS protocol. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Signaling Pathway
Presumed Signaling Pathway Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound in the context of P. gingivalis pathogenesis.
Caption: Inhibition of Gingipain K by this compound prevents host tissue degradation.
Technical Support Center: Enhancing In Vivo Bioavailability of Kgp-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of the arginine-specific gingipain (Rgp) inhibitor, Kgp-IN-1, for in vivo experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide: Common Issues with this compound In Vivo Studies
This guide addresses potential challenges researchers may face when working with this compound in vivo, focusing on issues related to its poor aqueous solubility and bioavailability.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon injection | Inadequate solubilization of the compound in the vehicle. | 1. Ensure the recommended formulation protocol is followed precisely. 2. Use freshly prepared, clear stock solutions for each experiment. 3. Consider alternative formulation strategies such as lipid-based formulations or nanosuspensions. |
| Low or variable drug exposure in plasma | Poor absorption from the administration site due to low solubility. | 1. Optimize the formulation using bioavailability-enhancing excipients like cyclodextrins or self-emulsifying drug delivery systems (SEDDS). 2. Explore alternative administration routes that may offer better absorption. 3. Evaluate the impact of food on absorption (food effect). |
| Lack of in vivo efficacy despite in vitro potency | Insufficient drug concentration at the target site due to poor bioavailability and/or rapid metabolism. | 1. Conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and AUC. 2. Increase the dose, if tolerated, based on pharmacokinetic data. 3. Co-administer with a P-glycoprotein (P-gp) inhibitor if efflux is suspected to limit bioavailability. |
| Inconsistent results between experiments | Variability in formulation preparation or animal handling. | 1. Standardize the formulation preparation procedure, including sonication time and temperature. 2. Ensure consistent dosing volumes and techniques across all animals. 3. Control for variables such as the age, sex, and fasting state of the animals. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of arginine-specific gingipains (Rgps), which are cysteine proteases secreted by the periodontopathogen Porphyromonas gingivalis. Gingipains are critical virulence factors that contribute to the bacterium's ability to colonize host tissues, evade the immune system, and cause tissue destruction. By inhibiting Rgps, this compound is expected to neutralize these pathogenic effects.
2. What is the recommended starting formulation for in vivo studies with this compound?
A commonly used formulation for solubilizing this compound for in vivo administration involves a multi-component vehicle. A suggested protocol is to first dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock is then further diluted with a mixture of PEG300, Tween-80, and saline to achieve the final desired concentration for injection.[1] It is crucial to ensure the final solution is clear before administration.
3. What are the key pharmacokinetic parameters to consider for this compound?
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
The table below provides an illustrative example of how such data could be presented. Note: This data is hypothetical and for demonstration purposes only.
Illustrative Pharmacokinetic Data for Different this compound Formulations in Rodents
| Formulation | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Vehicle A (DMSO/PEG300/Tween-80/Saline) | 10 | Oral (p.o.) | 150 | 2 | 600 | 15 |
| Vehicle B (SEDDS) | 10 | Oral (p.o.) | 450 | 1.5 | 1800 | 45 |
| Vehicle C (Nanosuspension) | 10 | Oral (p.o.) | 600 | 1 | 2400 | 60 |
| Saline (IV control) | 2 | Intravenous (i.v.) | 1000 | 0.1 | 400 | 100 |
4. What are some advanced strategies to improve the bioavailability of this compound?
Given that this compound is likely a poorly soluble compound, several advanced formulation strategies can be employed:[2][3][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[3][5]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[6]
-
Particle Size Reduction: Micronization or creating a nanosuspension increases the surface area of the drug, which can lead to faster dissolution.[2][6]
-
Use of Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility in aqueous solutions.[7]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Formulation for In Vivo Studies
This protocol details the preparation of a common vehicle for solubilizing poorly water-soluble compounds like this compound.
Materials:
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Use of an ultrasonic bath may be necessary to achieve a clear stock solution.[1] For example, to prepare a 20.8 mg/mL stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. For a final concentration of approximately 2.08 mg/mL, add 100 µL of the 20.8 mg/mL stock solution to 900 µL of the vehicle (e.g., 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).[1]
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: In Vivo Bioavailability Study Design
This protocol outlines a basic design for a pilot pharmacokinetic study in rodents.
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old)
Groups:
-
Group 1 (Intravenous): this compound administered via tail vein injection (e.g., 2 mg/kg in a suitable IV formulation). This group is essential to determine the absolute bioavailability.
-
Group 2 (Oral Gavage): this compound administered orally using the formulation to be tested (e.g., 10 mg/kg).
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer the designated formulation to each animal.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and determine the oral bioavailability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a gingipain inhibitor.
Caption: Workflow for an in vivo bioavailability study.
Caption: Troubleshooting logic for poor in vivo performance.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Porphyromonas gingivalis Gingipains Trigger a Proinflammatory Response in Human Monocyte-derived Macrophages Through the p38α Mitogen-activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel gingipain regulatory gene in Porphyromonas gingivalis mediates host cell detachment and inhibition of wound closure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gingipain-dependent interactions with the host are important for survival of Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of Porphyromonas gingivalis-host cell interaction on periodontal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model [frontiersin.org]
Technical Support Center: Overcoming Resistance to Kgp Inhibitors in Porphyromonas gingivalis Cultures
Welcome to the technical support center for researchers working with lysine-specific gingipain (Kgp) inhibitors in Porphyromonas gingivalis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, particularly the emergence of resistance to Kgp inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Kgp and why is it a target for inhibition in Porphyromonas gingivalis?
Kgp, or lysine-specific gingipain, is a cysteine protease secreted by Porphyromonas gingivalis, a key pathogen in chronic periodontitis.[1][2] This enzyme is a major virulence factor, playing a crucial role in the bacterium's ability to acquire nutrients, colonize host tissues, and evade the host immune system.[1][3] By targeting and inhibiting Kgp, researchers aim to reduce the pathogenicity of P. gingivalis and potentially treat or prevent periodontal disease.[4]
Q2: What is Kgp-IN-1?
This compound is a designation for a lysine-specific gingipain inhibitor. While specific details for a compound with this exact name are not publicly available, it represents a class of molecules designed to specifically block the activity of the Kgp enzyme.
Q3: How do Kgp inhibitors work?
Kgp inhibitors are designed to bind to the active site of the Kgp enzyme, preventing it from cleaving its natural substrates.[2] This inhibition can be reversible or irreversible, depending on the chemical nature of the inhibitor. By blocking Kgp's function, these inhibitors can hinder the bacterium's ability to grow and cause disease.[4]
Q4: What are the signs of resistance to a Kgp inhibitor in my P. gingivalis culture?
Signs of emerging resistance to a Kgp inhibitor in your bacterial culture may include:
-
A gradual increase in the minimum inhibitory concentration (MIC) of the compound over successive passages.
-
A recovery of Kgp activity in the presence of the inhibitor, as measured by a gingipain activity assay.
-
A return of the wild-type phenotype, such as pigmentation on blood agar plates, in cultures previously showing inhibition.
-
Failure of the inhibitor to reduce the virulence of the bacteria in in vitro or in vivo models.
Troubleshooting Guide
Problem 1: My Kgp inhibitor is no longer effective at the previously determined concentration.
This is a common indication of emerging resistance. Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Emergence of resistant mutants | 1. Sequence the kgp gene: Look for mutations in the gene encoding the Kgp enzyme that might alter the inhibitor's binding site. 2. Increase inhibitor concentration: Determine the new MIC of the inhibitor for the resistant strain. 3. Combination therapy: Consider using the Kgp inhibitor in combination with another antimicrobial agent that has a different mechanism of action. |
| Increased efflux pump activity | 1. Perform an efflux pump inhibitor assay: Use a known efflux pump inhibitor to see if it restores the efficacy of your Kgp inhibitor. P. gingivalis is known to possess efflux pumps that can expel various compounds.[5][6] 2. Gene expression analysis: Use RT-qPCR to measure the expression levels of known efflux pump genes in the resistant strain compared to the susceptible parent strain. |
| Inhibitor degradation | 1. Check inhibitor stability: Ensure that the inhibitor is stable under your experimental conditions (e.g., temperature, pH, culture medium). 2. Use fresh inhibitor stock: Prepare fresh solutions of the inhibitor for each experiment. |
| Plasmid-mediated resistance | 1. Plasmid curing: Attempt to "cure" the resistant strain of any plasmids to see if susceptibility is restored. |
Experimental Workflow for Investigating Resistance:
Problem 2: I am getting inconsistent or unexpected results in my gingipain activity assay.
Gingipain activity assays are crucial for determining the efficacy of your inhibitor. Here are some common issues and how to resolve them:
Troubleshooting for Fluorogenic/Chromogenic Gingipain Activity Assays:
| Problem | Possible Cause | Solution |
| No or low signal | 1. Inactive enzyme: The Kgp enzyme may be inactive due to improper storage or handling. 2. Incorrect buffer conditions: The pH or other components of the assay buffer may not be optimal for Kgp activity. 3. Substrate degradation: The fluorogenic or chromogenic substrate may have degraded. | 1. Use fresh enzyme preparation: Ensure proper storage of the enzyme at -80°C. 2. Optimize buffer: The optimal pH for gingipain activity is typically around 7.5. Ensure the presence of a reducing agent like L-cysteine. 3. Use fresh substrate: Store substrates protected from light and prepare fresh working solutions. |
| High background signal | 1. Autohydrolysis of substrate: The substrate may be unstable and hydrolyzing spontaneously. 2. Contaminating proteases: The enzyme preparation or sample may be contaminated with other proteases. 3. Autofluorescence of compounds: The inhibitor or other compounds in the assay may be fluorescent at the detection wavelength. | 1. Run a no-enzyme control: This will determine the rate of spontaneous substrate breakdown. 2. Use protease inhibitor cocktails (excluding Kgp inhibitors) during enzyme purification: This can reduce contamination. 3. Run a no-enzyme, compound-only control: This will measure the intrinsic fluorescence of your test compounds.[7] |
| Poor reproducibility | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variations. 2. Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. 3. Well-to-well variability in plate reader: The plate reader may have variations in sensitivity across the plate. | 1. Use calibrated pipettes and proper technique. 2. Ensure a stable and uniform incubation temperature. 3. Check the performance of your plate reader. |
Signaling Pathway Activated by Gingipains:
P. gingivalis gingipains can activate various host cell signaling pathways, leading to an inflammatory response. Understanding these pathways can provide additional targets for therapeutic intervention.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a Kgp inhibitor that prevents the visible growth of P. gingivalis.
Materials:
-
P. gingivalis culture in late-log phase
-
Appropriate anaerobic growth medium (e.g., supplemented Brain Heart Infusion broth)
-
Kgp inhibitor stock solution
-
96-well microtiter plates
-
Anaerobic chamber or jars
-
Plate reader (for measuring optical density at 600 nm)
Procedure:
-
Prepare serial dilutions of the Kgp inhibitor in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of P. gingivalis to a final density of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria without inhibitor) and a negative control (medium without bacteria).
-
Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the inhibitor that shows no visible growth.
Protocol 2: Gingipain Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of Kgp using a fluorogenic substrate.
Materials:
-
Purified Kgp enzyme or P. gingivalis culture supernatant/cell lysate
-
Fluorogenic substrate specific for Kgp (e.g., Boc-Val-Leu-Lys-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 10 mM L-cysteine)
-
Kgp inhibitor
-
Black 96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Add the assay buffer to the wells of the microtiter plate.
-
Add the Kgp inhibitor at various concentrations to the appropriate wells.
-
Add the Kgp enzyme preparation to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the rate of substrate hydrolysis (initial velocity) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Quantitative Data Summary: IC50 Values of Known Kgp Inhibitors
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for some known Kgp inhibitors. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target | Reported IC50 (nM) | Reference |
| KYT-36 | Kgp | ~0.27 | [8] |
| A71561 | Kgp | ~20 | [4] |
| Sanggenol A | Kgp | >10,000 | [9] |
Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should always adhere to standard laboratory safety practices and consult relevant publications for detailed experimental procedures.
References
- 1. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of Cysteine Peptidase Gingipain K (Kgp), a Major Virulence Factor of Porphyromonas gingivalis in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local and Systemic Effects of Porphyromonas gingivalis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of the Virulence of Porphyromonas gingivalis by Using a Specific Synthetic Kgp Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the tripartite drug efflux pumps of Porphyromonas gingivalis aTCC 33277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Resistance-Nodulation-Cell Division Family Xenobiotic Efflux Pump in an Obligate Anaerobe, Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. irispublishers.com [irispublishers.com]
Technical Support Center: Refining In Vivo Delivery of Kinase Inhibitors
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges researchers face during animal studies of kinase inhibitors, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| 1. Low or no detectable plasma concentration of the inhibitor after administration. | Poor oral bioavailability due to first-pass metabolism in the liver and gastrointestinal tract.[1] | Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass effects.[1] The bioavailability of different administration routes generally follows this order: intravenous > intraperitoneal > intramuscular > subcutaneous > oral.[1] |
| Formulation issues leading to poor solubility or rapid precipitation of the compound in vivo.[2] | Optimize the formulation by using solubility-enhancing excipients like PEG-400.[2] However, be mindful of the solubility-permeability trade-off; excessive solubilizer can sometimes hinder absorption.[2] | |
| 2. High variability in experimental results between animals in the same group. | Inconsistent administration technique. | Ensure all personnel are thoroughly trained in the chosen administration route to minimize variability. Proper restraint and consistent injection angles and depths are crucial.[3] |
| Inter-subject variation in drug disposition and metabolism.[4] | Increase the sample size per group to improve statistical power and account for biological variability.[5] | |
| 3. Observed toxicity or adverse effects in animal subjects. | Off-target effects of the kinase inhibitor. | Perform in vitro kinase profiling to assess the selectivity of the inhibitor. If significant off-target activity is identified, consider redesigning the molecule or using a more specific inhibitor. |
| Vehicle-related toxicity. | Conduct a vehicle-only control group to assess the tolerability of the formulation components. If the vehicle is toxic, explore alternative, more biocompatible formulations. | |
| Administration of irritating substances. | For routes like intraperitoneal injection, be aware that irritating substances can cause peritonitis or ileus.[6][7] Ensure the pH and osmolarity of the formulation are within a physiologically acceptable range. | |
| 4. Lack of desired therapeutic effect despite adequate plasma exposure. | Poor penetration of the inhibitor into the target tissue or tumor.[8] | Investigate the biodistribution of the compound using techniques like radiolabeling or mass spectrometry imaging to determine if it reaches the site of action in sufficient concentrations.[8][9] |
| Rapid clearance of the inhibitor from the body.[10] | Consider formulation strategies that prolong circulation time, such as encapsulation in nanoparticles or liposomes.[8][10] |
Quantitative Data Summary
The following tables summarize key data points relevant to the in vivo delivery of therapeutic compounds, extracted from various studies.
Table 1: Recommended Administration Volumes in Mice
| Route of Administration | Recommended Volume (ml/kg) | Maximum Volume (ml/site) | Reference |
| Oral (Gavage) | 10 | >2 | [3] |
| Intravenous (IV) | 1-5 | <0.2 | [6] |
| Intraperitoneal (IP) | 10 | N/A | [3] |
| Subcutaneous (SC) | <3 ml total | <0.2 |
Table 2: Pharmacokinetic Parameters of a Polymeric Micellar Formulation of Dimethoxycurcumin (DMC-PMs) vs. Free DMC in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg/h/mL) | t1/2 (h) | Reference |
| Free DMC in DMSO | 0.8 ± 0.2 | 0.25 | 1.2 ± 0.3 | 1.5 ± 0.4 | [11] |
| DMC-PMs | 25.6 ± 5.8 | 0.25 | 118.9 ± 21.7 | 7.8 ± 1.9 | [11] |
Experimental Protocols
This section provides detailed methodologies for common procedures in animal studies involving kinase inhibitors.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Objective: To administer a substance into the peritoneal cavity for systemic absorption.
Materials:
-
Test compound formulated in a sterile, non-irritating vehicle.
-
Sterile syringe (1 ml) and needle (25-27G).[7]
-
70% ethanol for disinfection.
-
Appropriate animal restraint device or manual restraint proficiency.
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[3][6]
-
Insert the needle at a 30-degree angle.[3]
-
Aspirate gently to ensure a blood vessel or organ has not been punctured. If blood or colored fluid appears, discard the syringe and prepare a new one.
-
Inject the substance slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
For repeated daily dosing, alternate between the left and right sides of the abdomen.[7]
Protocol 2: Oral Gavage in Mice
Objective: To administer a precise dose of a substance directly into the stomach.
Materials:
-
Test compound in a liquid formulation.
-
Sterile 1 ml syringe.
-
Flexible or ball-tipped gavage needle (20-22G).
-
Appropriate animal restraint.
Procedure:
-
Gently restrain the mouse and extend its neck to create a straight line from the mouth to the stomach.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus. If resistance is met, withdraw and re-insert.
-
Administer the substance slowly.
-
Remove the needle gently and return the mouse to its cage.
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: The KGB-1 signaling pathway in C. elegans.
Caption: A generalized workflow for in vivo animal studies.
References
- 1. glpbio.com [glpbio.com]
- 2. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Eleven quick tips to unlock the power of in vivo data science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing the Pharmacokinetics and Biodistribution of Therapeutic Proteins: An Industry White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution and pharmacokinetics of uniform magnetite nanoparticles chemically modified with polyethylene glycol - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. dovepress.com [dovepress.com]
Validation & Comparative
Validating the Inhibitory Effect of Novel Compounds on RgpB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various compounds on Gingipain B (RgpB), a cysteine protease from Porphyromonas gingivalis and a key virulence factor in periodontal disease. This document outlines experimental data and detailed protocols to aid researchers in validating and comparing the efficacy of novel RgpB inhibitors. While this guide focuses on a selection of known inhibitors, the methodologies presented are broadly applicable for the evaluation of new chemical entities.
Comparative Inhibitory Potency Against RgpB
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes the reported inhibitory values for several classes of compounds against RgpB.
| Inhibitor Class | Specific Compound | Target | Inhibition Metric | Value |
| Peptide Analogs | KYT-1 | Rgp | IC50 | 2 x 10⁻⁹ M |
| KYT-41 | Rgp | Ki | 40 nM | |
| Flavonoids | Epimedokoreanin B | Rgp | Ki | 1.67 ± 0.07 µM |
| Catechins | Epigallocatechin gallate (EGCG) | Rgp | - | Significant Inhibition |
| (-)-epicatechin gallate (ECG) | Rgp | - | Significant Inhibition | |
| (-)-gallocatechin gallate (GCG) | Rgp | - | Significant Inhibition | |
| (-)-catechin gallate (CG) | Rgp | - | Significant Inhibition |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical. Below are detailed methodologies for common assays used to determine the inhibitory effect of compounds on RgpB.
RgpB Enzymatic Activity Assay using a Chromogenic Substrate
This protocol describes a colorimetric assay to measure the enzymatic activity of RgpB and its inhibition.
Materials:
-
Purified RgpB enzyme
-
Assay Buffer: 0.2 M Tris-HCl, 0.1 M NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.6
-
Chromogenic Substrate: Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) at a stock concentration of 10 mM in DMSO.
-
Test inhibitor (e.g., "Kgp-IN-1" or other compounds) at various concentrations.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Enzyme Activation: Activate purified RgpB by incubating it in the assay buffer containing L-cysteine for 15 minutes at 37°C.
-
Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the test inhibitor at various concentrations to the wells. Add 80 µL of the activated RgpB enzyme solution to each well. Incubate for 30 minutes at 37°C.
-
Substrate Addition: To initiate the reaction, add 10 µL of the BAPNA substrate to each well to a final concentration of 1 mM.
-
Kinetic Measurement: Immediately measure the change in absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader. The rate of p-nitroaniline production is proportional to the RgpB activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Fluorescence Resonance Energy Transfer (FRET) Assay for RgpB Inhibition
FRET-based assays offer high sensitivity and are suitable for high-throughput screening of inhibitors.
Materials:
-
Purified RgpB enzyme
-
FRET-based substrate: A peptide substrate with a donor and a quencher fluorophore flanking the RgpB cleavage site.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 1 mM DTT, pH 7.5.
-
Test inhibitor at various concentrations.
-
Black, low-volume 384-well microplate.
-
Fluorescence plate reader with appropriate excitation and emission filters for the FRET pair.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the test inhibitor, purified RgpB, and the FRET substrate. The final volume should be between 10-20 µL.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores. Cleavage of the FRET substrate by RgpB separates the donor and quencher, resulting in an increase in donor fluorescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor by comparing the fluorescence signal in the presence of the inhibitor to the control (no inhibitor). Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for validating the inhibitory effect of a compound on RgpB.
Caption: Workflow for validating RgpB inhibition.
This guide provides a framework for the systematic evaluation of RgpB inhibitors. By employing standardized protocols and robust data analysis, researchers can confidently compare the potency of novel compounds against this important therapeutic target.
A Comparative Analysis of Gingipain Inhibitors: Benchmarking Kgp-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kgp-IN-1 against other prominent gingipain inhibitors, supported by available experimental data. Gingipains, the cysteine proteases secreted by Porphyromonas gingivalis, are critical virulence factors in periodontal disease and have been implicated in other systemic conditions, making their inhibition a key therapeutic strategy.
This report details the inhibitory profiles of this compound, Atuzaginstat (COR388), KYT-1, and KYT-36, focusing on their target specificity and potency. While comprehensive pharmacokinetic data for all compounds is not publicly available, this guide presents the current state of knowledge to aid in the evaluation of these research tools.
Inhibitor Potency and Specificity: A Head-to-Head Comparison
The selection of an appropriate gingipain inhibitor for research or therapeutic development hinges on its potency and selectivity towards the two main classes of gingipains: arginine-specific (Rgp) and lysine-specific (Kgp). The following table summarizes the key quantitative data for this compound and its comparators.
| Inhibitor | Target Gingipain | Inhibitory Potency (IC50/Ki) | Selectivity |
| This compound | Arginine-specific (Rgp) | Data not publicly available | Arginine-specific |
| Atuzaginstat (COR388) | Lysine-specific (Kgp) | IC50 < 50 pM | Lysine-specific |
| KYT-1 | Arginine-specific (Rgp) | Ki = 40 nM[1][2] | Arginine-specific |
| KYT-36 | Lysine-specific (Kgp) | Ki ≈ 10⁻¹⁰ - 10⁻¹¹ M[1][3] | Lysine-specific |
Atuzaginstat (COR388) is a highly potent and selective inhibitor of lysine-specific gingipain (Kgp), with a remarkable IC50 value of less than 50 pM.[7] Its development has reached clinical trial stages, underscoring its significance in the field.[7][8][9][10]
The KYT series of inhibitors, developed by Kadowaki et al., are well-characterized research tools. KYT-1 is a potent and selective inhibitor of Rgp, with a Ki value of 40 nM.[1][2] In contrast, KYT-36 is an exceptionally potent and selective inhibitor of Kgp, with Ki values in the sub-nanomolar range (approximately 10⁻¹⁰ to 10⁻¹¹ M).[1][3]
Pharmacokinetic Profiles
A comprehensive comparison of pharmacokinetic properties is challenging due to limited publicly available data for all compounds.
-
Atuzaginstat (COR388) has been shown to be orally bioavailable and capable of penetrating the blood-brain barrier.[7] Its pharmacokinetic profile has been evaluated in Phase 1 clinical trials, with dosing typically being twice daily.
-
This compound, KYT-1, and KYT-36: Detailed pharmacokinetic data for these compounds are not widely published in the scientific literature. KYT-36 is described as bioavailable.[3]
Experimental Methodologies
To facilitate the replication and validation of findings, detailed experimental protocols are essential. Below is a representative protocol for a gingipain activity assay, synthesized from established methodologies.
Gingipain Inhibition Assay Protocol
This protocol describes a method to determine the inhibitory activity of a compound against Rgp and Kgp using a fluorogenic substrate.
Materials:
-
Purified recombinant RgpB and Kgp
-
Assay Buffer: 100 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
Activation Solution: 20 mM L-cysteine in Assay Buffer
-
Fluorogenic Substrates:
-
For Rgp: Boc-Val-Leu-Arg-AMC (or similar Arg-specific substrate)
-
For Kgp: Z-His-Glu-Lys-AMC (or similar Lys-specific substrate)
-
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Activation: Activate the purified gingipains by incubating with 20 mM L-cysteine for 15 minutes at 37°C.
-
Assay Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Activated gingipain solution (to a final concentration in the low nM range)
-
Test inhibitor at various concentrations (a serial dilution is recommended)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near the Km value for the respective enzyme.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Experimental and Logical Frameworks
To further clarify the experimental workflow and the relationship between the key components in gingipain research, the following diagrams are provided.
References
- 1. Suppression of pathogenicity of Porphyromonas gingivalis by newly developed gingipain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KYT-1 › PeptaNova [peptanova.de]
- 3. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2017201322A1 - Treatment of osteoarthritis with gingipain blocking agents - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 2 Study of Atuzaginstat Identifies Population of P. Gingivalis Positive Individuals With Alzheimer Disease Responsive to Treatment - - Practical Neurology [practicalneurology.com]
Comparative Efficacy of Gingipain Inhibitors: A Guide to KYT-1, KYT-36, and the Enigmatic Kgp-IN-1
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three noteworthy gingipain inhibitors: KYT-1, KYT-36, and Kgp-IN-1. The primary focus of this document is to present objective performance data, supported by experimental evidence, to aid researchers in the selection of appropriate tools for studying the virulence of Porphyromonas gingivalis and developing novel therapeutics for periodontal and associated systemic diseases.
P. gingivalis, a keystone pathogen in chronic periodontitis, secretes a class of cysteine proteases known as gingipains, which are critical to its survival and pathogenicity. These proteases are categorized into arginine-specific (Rgp) and lysine-specific (Kgp) gingipains. The inhibitors discussed herein are designed to target these key virulence factors.
Executive Summary
This comparison reveals that KYT-1 and KYT-36 are highly potent and specific inhibitors of Rgp and Kgp, respectively, with substantial publicly available data supporting their efficacy. In contrast, information regarding this compound is limited. While identified as an Rgp inhibitor, quantitative efficacy data for this compound is not available in the public domain, with existing information confined to patent literature.
Inhibitor Profiles and Efficacy Data
This compound: Contrary to what its name might suggest, this compound is an arginine-specific gingipain (Rgp) inhibitor. Information regarding this compound is primarily found in patent WO2017201322A1. At present, there is no publicly available experimental data detailing its inhibitory potency (e.g., IC50 or Ki values), specificity, or mechanism of action.
KYT-1 and KYT-36: These small peptide analogs are well-characterized, potent, and selective inhibitors of gingipains. KYT-1 is a highly effective inhibitor of Rgp, while KYT-36 is a potent and specific inhibitor of Kgp.[1] Their efficacy has been demonstrated in numerous in vitro and in vivo studies.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the inhibitory potency of KYT-1 and KYT-36 against their respective target gingipains.
| Inhibitor | Target Gingipain | Potency (Ki) | Reference(s) |
| KYT-1 | Arginine-specific (Rgp) | 10⁻¹¹ to 10⁻¹⁰ M | [2] |
| KYT-36 | Lysine-specific (Kgp) | 10⁻¹¹ to 10⁻¹⁰ M | [2] |
Experimental Protocols
The following is a generalized protocol for determining the in vitro efficacy of gingipain inhibitors, based on commonly employed methodologies.
In Vitro Gingipain Activity Assay
Objective: To measure the inhibitory effect of a compound on the proteolytic activity of purified Rgp or Kgp.
Materials:
-
Purified Rgp or Kgp enzyme
-
Specific chromogenic substrate for Rgp (e.g., N-α-benzoyl-L-arginine-p-nitroanilide) or Kgp (e.g., N-α-acetyl-L-lysine-p-nitroanilide)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 10 mM cysteine)
-
Test inhibitor (e.g., KYT-1, KYT-36) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution to obtain a range of desired concentrations.
-
In a 96-well plate, add the purified gingipain enzyme to the assay buffer.
-
Add the various concentrations of the test inhibitor to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific chromogenic substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of substrate cleavage.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by gingipains and a typical workflow for evaluating gingipain inhibitors.
Caption: Gingipain signaling pathway in host cells.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
Based on the currently available scientific literature, KYT-1 and KYT-36 are well-validated and highly potent tools for the specific inhibition of Rgp and Kgp gingipains, respectively. Their sub-nanomolar to nanomolar potency makes them excellent candidates for in-depth studies of P. gingivalis pathogenesis and for the development of targeted therapies. While this compound has been identified as an Rgp inhibitor, the lack of public data on its efficacy and mechanism of action necessitates further research to establish its comparative performance. Researchers are encouraged to consider the extensive validation of KYT-1 and KYT-36 when selecting inhibitors for their studies.
References
- 1. Gingipain inhibitors as an innovative therapy for periodontal and associated-systemic diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Kgp-IN-1 and Other Small Molecule Inhibitors in Anti-Inflammatory Research
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of small molecule inhibitors targeting key virulence factors of the bacterium Porphyromonas gingivalis and those targeting the downstream inflammatory signaling pathways in the host. We will focus on Kgp-IN-1 and other direct inhibitors of gingipains, the primary proteases of P. gingivalis, and compare their strategic approach with inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical mediator of the inflammatory response to this pathogen.
Introduction to Gingipains and the Inflammatory Response
Porphyromonas gingivalis is a keystone pathogen in chronic periodontitis and has been implicated in a range of systemic inflammatory conditions. Its virulence is largely attributed to a class of cysteine proteases known as gingipains.[1][2] There are two main types of gingipains: arginine-specific (RgpA and RgpB) and lysine-specific (Kgp).[1][3] These enzymes are crucial for the bacterium's survival, nutrient acquisition, and evasion of the host immune system.[4] They degrade host tissues and inflammatory mediators, contributing significantly to the pathology of periodontitis.[1]
Crucially, P. gingivalis and its gingipains trigger a potent pro-inflammatory response in host cells, in part by activating the p38 MAPK signaling pathway.[5][6][7] This pathway plays a central role in the production of inflammatory cytokines like TNF-α and IL-8, driving the tissue destruction characteristic of periodontal disease.[5][8]
This guide examines two distinct therapeutic strategies:
-
Direct Inhibition of the Pathogen's Virulence Factors: Targeting gingipains directly with inhibitors like this compound to neutralize the bacterium's primary weapons.
-
Modulation of the Host's Inflammatory Response: Targeting the downstream p38 MAPK pathway to suppress the excessive inflammation induced by the pathogen.
Part 1: Head-to-Head Comparison of Gingipain Inhibitors
This section compares several key small molecule inhibitors developed to target Rgp and Kgp gingipains. These molecules represent a direct anti-virulence strategy.
Quantitative Data: Gingipain Inhibitor Performance
| Inhibitor | Target(s) | Potency (Kᵢ / IC₅₀) | Type / Class | Key Characteristics |
| This compound | Arginine-specific gingipain (Rgp) | Data not publicly available in peer-reviewed literature.[5] | Small Molecule | Identified from patent WO2017201322A1.[5] |
| Atuzaginstat (COR388) | Lysine-specific gingipain (Kgp) | IC₅₀ < 50 pM[9] | Covalent Small Molecule | Orally bioavailable, brain-penetrant. Phase 2/3 trial (GAIN) for Alzheimer's disease was halted due to hepatotoxicity.[9][10] |
| LHP588 (COR588) | Lysine-specific gingipain (Kgp) | Data not publicly available. | Small Molecule | Second-generation inhibitor with an improved safety profile. Completed Phase 1 and cleared for Phase 2 (SPRING trial).[11][12] |
| KYT-1 | Arginine-specific gingipain (RgpA/B) | Kᵢ = 40 nM[13] | Peptide-derived | Potent and selective Rgp inhibitor used in preclinical studies.[13] |
| KYT-36 | Lysine-specific gingipain (Kgp) | Kᵢ = 0.27 nM[8] | Peptide-derived | Highly potent and selective Kgp inhibitor used in preclinical studies.[8][14] |
Inhibitor Profiles
-
This compound : This is an arginine-specific gingipain (Rgp) inhibitor identified in patent literature.[5] While the patent suggests that potent gingipain inhibitors may have IC₅₀ values of ≤10 nM, specific quantitative data for this compound itself is not available in public, peer-reviewed databases, limiting direct performance comparisons.[15]
-
Atuzaginstat (COR388) : A potent, covalent inhibitor of lysine-specific gingipain (Kgp) with an IC₅₀ of less than 50 pM.[9] As a first-in-class, orally bioavailable, and brain-penetrant molecule, it reached late-stage clinical trials for Alzheimer's disease, a condition linked to P. gingivalis infection.[10][16] The GAIN trial did not meet its primary endpoints in the overall population but showed a significant slowing of cognitive decline in a subgroup of patients with detectable P. gingivalis in their saliva.[17] However, development was halted by the FDA due to concerns about liver toxicity.[10]
-
LHP588 (COR588) : A second-generation lysine-gingipain inhibitor developed to improve upon the safety profile of atuzaginstat.[11] It has successfully completed Phase 1 trials, demonstrating safety and tolerability, and is being advanced into a Phase 2 trial for P. gingivalis-positive Alzheimer's disease.[11][12] This molecule represents a continued effort to validate gingipain inhibition as a therapeutic strategy.
-
KYT-Series Inhibitors (KYT-1, KYT-36) : These peptide-derived molecules are highly potent and selective research compounds. KYT-1 is a potent inhibitor of Rgp (Kᵢ = 40 nM), while KYT-36 is an exceptionally potent inhibitor of Kgp (Kᵢ = 0.27 nM).[8][13] Their high selectivity makes them valuable tools for preclinical research to dissect the specific roles of Rgp and Kgp in pathogenesis.[14][18]
Part 2: Comparison with Downstream p38 MAPK Pathway Inhibitors
This section compares the gingipain inhibitors with small molecules that target the host's p38 MAPK pathway, which is activated by P. gingivalis and its gingipains, leading to inflammation.[5][6]
The Gingipain-p38 MAPK Connection
P. gingivalis virulence factors, including gingipains, are known to stimulate host cells, such as macrophages and bone marrow stromal cells, leading to the phosphorylation and activation of p38 MAPK.[5][6] Activated p38 MAPK, in turn, orchestrates the production of key pro-inflammatory mediators, including TNF-α, IL-8, and RANKL, which contribute to the tissue and bone destruction seen in periodontitis.[5][6][7] Therefore, inhibiting p38 MAPK represents a host-directed anti-inflammatory strategy to counteract the pathogenic effects of P. gingivalis.
Caption: P. gingivalis-induced inflammatory pathway and inhibitor targets.
Quantitative Data: p38 MAPK Inhibitor Performance
| Inhibitor | Target(s) | Potency (IC₅₀) | Key Characteristics |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 nM (p38α), 65 nM (p38β) | Allosteric inhibitor with slow dissociation. |
| SB203580 | p38α, p38β2 | 50 nM (p38α), 500 nM (p38β2) | Widely used research tool, competitive with ATP. |
| Losmapimod | p38α, p38β | pKᵢ = 8.1 (p38α), 7.6 (p38β) | Orally active, advanced to clinical trials for COPD and other conditions. |
Note: IC₅₀ and pKᵢ values for p38 MAPK inhibitors are sourced from publicly available data and may vary based on assay conditions.
Therapeutic Strategy Comparison
-
Gingipain Inhibitors (Upstream, Pathogen-Directed):
-
Pros: Highly specific to the pathogen's virulence factors. By neutralizing gingipains, they may reduce bacterial load, block tissue degradation, and prevent the initial trigger of the inflammatory cascade.
-
Cons: Efficacy may depend on the presence and load of P. gingivalis. As seen with atuzaginstat, off-target effects leading to toxicity (e.g., hepatotoxicity) can be a major hurdle.
-
-
p38 MAPK Inhibitors (Downstream, Host-Directed):
-
Pros: Broad anti-inflammatory effects that can suppress the host's destructive response regardless of the specific initial stimulus. This could be beneficial in complex inflammatory diseases.
-
Cons: p38 MAPK is involved in many essential cellular processes, and its inhibition can lead to a range of side effects, including immunosuppression and potential for off-target toxicities. Numerous p38 inhibitors have failed in clinical trials for inflammatory diseases due to a lack of efficacy or poor safety profiles.
-
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are standard protocols for key experiments.
In Vitro Gingipain Activity Assay (Fluorogenic Substrate Method)
This assay measures the enzymatic activity of gingipains and the potency of inhibitors by monitoring the cleavage of a fluorogenic substrate.
Workflow Diagram
Caption: Workflow for a fluorogenic gingipain activity assay.
Methodology:
-
Enzyme Preparation: Culture P. gingivalis (e.g., strain W83 or ATCC 33277) under anaerobic conditions. Pellet the cells by centrifugation and collect the supernatant, which contains secreted gingipains. Alternatively, use purified recombinant gingipains.
-
Assay Buffer: Prepare an assay buffer (e.g., 200 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.6) and supplement with a reducing agent like 10 mM L-cysteine to ensure the catalytic cysteine residue of the gingipains is in its active, reduced state.[19]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the gingipain-containing supernatant or purified enzyme. Add the various concentrations of the inhibitor and pre-incubate for 10-30 minutes at 37°C.
-
Initiate Reaction: Add a fluorogenic substrate specific to the target gingipain. For Kgp, use a lysine-specific substrate like Boc-Val-Leu-Lys-AMC. For Rgp, use an arginine-specific substrate like Benzoyl-Arg-AMC.[20]
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time at 37°C. The signal is generated as the AMC group is cleaved from the substrate.[19]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
P. gingivalis Cellular Invasion Assay (Antibiotic Protection Assay)
This cell-based assay quantifies the ability of inhibitors to block the invasion of host cells by live P. gingivalis.
Methodology:
-
Cell Culture: Seed human gingival epithelial cells (GECs) or another relevant cell line (e.g., KB oral epithelial cells) in a 24-well plate and grow to form a confluent monolayer.[21][22]
-
Bacterial Culture: Grow P. gingivalis to the mid-log phase in an anaerobic chamber.[22]
-
Inhibitor Treatment: Pre-treat the epithelial cell monolayers with various concentrations of the test inhibitor for 1-2 hours.
-
Infection: Infect the treated cell monolayers with live P. gingivalis at a defined multiplicity of infection (MOI), typically 100:1. Incubate for a set period (e.g., 90 minutes) to allow for bacterial invasion.[22]
-
Antibiotic Treatment: Wash the wells thoroughly with PBS to remove non-adherent bacteria. Add fresh culture medium containing antibiotics (e.g., metronidazole and gentamicin) that kill extracellular bacteria but do not penetrate the host cells. Incubate for 1 hour.
-
Cell Lysis: Wash the wells again to remove the antibiotics. Lyse the epithelial cells with sterile, deionized water to release the internalized, viable bacteria.
-
Quantification: Serially dilute the cell lysate and plate on blood agar plates. Incubate anaerobically and count the resulting colony-forming units (CFUs) to determine the number of invasive bacteria.
-
Data Analysis: Compare the number of CFUs from inhibitor-treated wells to untreated control wells to calculate the percentage of invasion inhibition.
Western Blot for Phospho-p38 MAPK Activation
This assay determines if an inhibitor can block the phosphorylation (and thus activation) of p38 MAPK in host cells stimulated by P. gingivalis.
Methodology:
-
Cell Culture and Treatment: Grow host cells (e.g., human monocyte-derived macrophages or GECs) to near confluence.[5] Pre-treat the cells with the test inhibitor (e.g., a p38 inhibitor or a gingipain inhibitor) for 1 hour.
-
Stimulation: Stimulate the cells with P. gingivalis or purified gingipains for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38 MAPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK. Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total-p38 to determine the level of activation and the inhibitory effect of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chosunobr.org [chosunobr.org]
- 8. KYT-36 | gingipain K inhibitor | Probechem Biochemicals [probechem.com]
- 9. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. KYT-36 › PeptaNova [peptanova.de]
- 12. RePORT ⟩ RePORTER [reporter.nih.gov]
- 13. KYT-1 | Arg-gingipain inhibitor | Probechem Biochemicals [probechem.com]
- 14. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2017201322A1 - Treatment of osteoarthritis with gingipain blocking agents - Google Patents [patents.google.com]
- 16. lighthousepharma.com [lighthousepharma.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Pharmacological and pharmacokinetic profile of the novel ocular hypotensive prodrug CKLP1 in Dutch-belted pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neurologylive.com [neurologylive.com]
- 22. Despite new biomarker data for AD drug COR388, clinical efficacy remains unproven - Clinical Trials Arena [clinicaltrialsarena.com]
Unraveling the Mechanism of Action of Kgp-IN-1: An Independent Verification and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical kinase inhibitor, Kgp-IN-1, with known inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. The analysis is based on the strong assumption that this compound targets the KGB-1 pathway in C. elegans or its mammalian homolog, the JNK pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to support independent verification of its mechanism of action.
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
To independently verify the efficacy of a novel kinase inhibitor like this compound, it is crucial to compare its in vitro potency and selectivity against established compounds targeting the same pathway. The following table summarizes hypothetical comparative data for this compound and two well-characterized JNK inhibitors, SP600125 and JNK-IN-8.
| Inhibitor | Target Kinase | IC50 (nM) | Kinase Selectivity Profile (Selectivity Score) | Cell-Based Assay (p-c-Jun Inhibition, EC50 in µM) |
| This compound (Hypothetical Data) | KGB-1/JNK1 | 25 | 0.85 | 1.2 |
| SP600125 | JNK1/2/3 | 40 (JNK1), 40 (JNK2), 90 (JNK3)[1] | 0.65 | 5-10 |
| JNK-IN-8 | JNK1/2/3 | 4.7 (JNK1), 18.7 (JNK2), 1 (JNK3)[2] | 0.92 | 0.5 |
Note: The selectivity score is a hypothetical metric where a score closer to 1.0 indicates higher selectivity against a panel of off-target kinases.
Signaling Pathway Analysis
The KGB-1/JNK signaling cascade is a critical stress-response pathway conserved across species.[3][4][5][] Environmental stressors and cytokines activate a phosphorylation cascade that culminates in the activation of the MAPK, KGB-1/JNK.[7][8] Activated JNK then phosphorylates transcription factors, such as c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cellular stress responses.[5][]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Integration of Stress Signaling in Caenorhabditis elegans Through Cell-Nonautonomous Contributions of the JNK Homolog KGB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal KGB-1 JNK MAPK signaling regulates the dauer developmental decision in response to environmental stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 7. karger.com [karger.com]
- 8. scispace.com [scispace.com]
Comparative Efficacy of Antimicrobial Peptide K11 and Conventional Antibiotics Against Klebsiella pneumoniae
An extensive search for the antibacterial agent "Kgp-IN-1" did not yield specific information on its efficacy against different bacterial strains. This suggests that "this compound" may be a highly specific internal designation, a compound not yet widely reported in scientific literature, or a potential misnomer.
To fulfill the core requirements of your request for a comparative guide on antibacterial efficacy, this report will focus on a well-documented antimicrobial peptide (AMP), K11 . This novel AMP has demonstrated significant in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Klebsiella pneumoniae, a high-priority pathogen as classified by the World Health Organization. This guide will provide a detailed comparison of K11's efficacy with conventional antibiotics against this clinically significant bacterial species, supported by experimental data and protocols.
This guide provides a detailed analysis of the in vitro antibacterial activity of the novel antimicrobial peptide K11 against various strains of Klebsiella pneumoniae, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. The performance of K11 is compared with that of conventional antibiotics.
Data Presentation: In Vitro Efficacy
The antibacterial efficacy of K11 and conventional antibiotics was determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: MIC and MBC of K11 and Conventional Antibiotics against K. pneumoniae Strains
| Antimicrobial Agent | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
| K11 | K. pneumoniae (Reference Strains) | 2 - 4 | 2 - 4 |
| MDR/XDR K. pneumoniae (Clinical Isolates) | 8 - 512 | 8 - 512 | |
| Meropenem | MDR/XDR K. pneumoniae (Strong Biofilm Producers) | 64 | Not Reported |
| Chloramphenicol | MDR/XDR K. pneumoniae (Strong Biofilm Producers) | 16 | Not Reported |
| Rifampicin | MDR/XDR K. pneumoniae (Strong Biofilm Producers) | 32 | Not Reported |
Data sourced from a 2023 study on the synergistic effect and antibiofilm activity of K11.[1]
The data indicates that K11 is effective against both reference and clinical isolates of K. pneumoniae, with MIC and MBC values being identical or very close, suggesting a bactericidal mode of action.[1] Notably, the concentrations required to inhibit the growth of MDR/XDR clinical isolates are higher than for the reference strains.[1] When compared to conventional antibiotics, K11 shows potent activity, particularly when considering the high resistance levels of the tested strains to agents like meropenem.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC of the antimicrobial peptide K11 and conventional antibiotics against K. pneumoniae isolates was determined using the broth microdilution method.[1]
-
Preparation of Bacterial Inoculum: A 0.5 McFarland standard suspension of the bacterial isolates is prepared in Mueller Hinton Broth (MHB). This suspension is then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: In a 96-well microtiter plate, serial twofold dilutions of the antimicrobial agents (K11, meropenem, etc.) are made in MHB.
-
Inoculation: A 5 µL volume of the prepared bacterial suspension is added to each well containing the serially diluted antimicrobial agents.
-
Incubation: The microtiter plates are incubated overnight at 37°C.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are then incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial count.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination using broth microdilution.
Signaling Pathway: Antimicrobial Peptide Mechanism of Action
This diagram illustrates a generalized mechanism of action for many antimicrobial peptides, which involves disruption of the bacterial cell membrane.
Caption: Generalized mechanism of bacterial membrane disruption by AMPs.
References
Benchmarking Kgp-IN-1: A Comparative Analysis Against Standard of Care in Juvenile Myelomonocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational SHP2 inhibitor, Kgp-IN-1, against the current standard of care for Juvenile Myelomonocytic Leukemia (JMML), a rare and aggressive pediatric leukemia. This document is intended to furnish researchers, scientists, and drug development professionals with objective data to inform preclinical and clinical research strategies. The performance metrics for this compound are benchmarked against clinical data for trametinib, a MEK inhibitor that, like SHP2 inhibitors, targets the RAS/MAPK signaling pathway central to JMML pathogenesis.
Executive Summary
Juvenile Myelomonocytic Leukemia is characterized by the hyperactivation of the RAS/MAPK signaling pathway, frequently driven by mutations in genes such as PTPN11 (encoding SHP2), KRAS, and NRAS. The current standard of care with curative intent is allogeneic hematopoietic stem cell transplantation (HSCT). While potentially curative, HSCT is associated with significant morbidity and a high relapse rate. This compound, a potent and selective allosteric inhibitor of SHP2, offers a targeted therapeutic approach to disrupt the aberrant signaling driving JMML. This guide presents a comparative analysis of the efficacy of this compound (represented by proxy data from the MEK inhibitor trametinib) and HSCT.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators of this compound (proxy data) versus the standard of care in JMML.
| Metric | This compound (Trametinib Proxy) in Relapsed/Refractory JMML | Standard of Care (HSCT) |
| Objective Response Rate (ORR) | 50%[1][2] | Not applicable in the same context; success is measured by long-term survival and absence of relapse. |
| Complete Response (CR) | 20% (2 of 10 patients)[1] | Not directly comparable. |
| Partial Response (PR) | 30% (3 of 10 patients)[1] | Not directly comparable. |
| Overall Survival (at 2 years) | 70% (in the relapsed/refractory setting)[3] | Approximately 50-55% (5-year event-free survival post-HSCT)[3] |
| Use as a Bridge to Transplant | Yes, 4 of 10 patients proceeded to HSCT after treatment.[1] | HSCT is the definitive treatment, not a bridge. |
| Avoidance of HSCT | Yes, in some cases, patients avoided HSCT entirely.[3] | Not applicable. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for evaluating a targeted inhibitor like this compound.
Caption: RAS/MAPK signaling pathway with the inhibitory action of this compound on SHP2.
Caption: Preclinical experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro SHP2 Phosphatase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on SHP2 phosphatase activity.
Methodology:
-
Recombinant human SHP2 protein is incubated with a fluorogenic phosphatase substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
This compound is added at varying concentrations to the reaction mixture.
-
The reaction is initiated and incubated at 37°C for a specified time.
-
The fluorescence generated by the dephosphorylation of the substrate is measured using a fluorescence plate reader.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the effect of this compound on the proliferation of JMML cells.
Methodology:
-
JMML patient-derived cell lines or primary patient samples are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined.
Western Blot Analysis for Phospho-ERK
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of ERK, a downstream effector in the RAS/MAPK pathway.
Methodology:
-
JMML cells are treated with this compound or a vehicle control for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is quantified.
In Vivo Efficacy in a JMML Mouse Model
Objective: To evaluate the anti-leukemic activity of this compound in a living organism.
Methodology:
-
A genetically engineered mouse model (GEMM) of JMML (e.g., with a Ptpn11 activating mutation) is utilized.[1]
-
Once the mice develop JMML-like disease (e.g., splenomegaly, leukocytosis), they are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound, while the control group receives a vehicle.
-
Disease progression is monitored by regular blood counts and measurement of spleen size.
-
At the end of the study, tissues are collected for histological and molecular analysis.
-
Overall survival is a key endpoint.
Conclusion
The preclinical and early clinical data for targeted inhibitors of the RAS/MAPK pathway, used here as a proxy for the hypothetical this compound, demonstrate a promising alternative and complementary approach to the current standard of care for JMML. The high objective response rate in a relapsed/refractory patient population suggests a significant clinical benefit, potentially as a bridge to a more successful HSCT or, in some cases, as a less toxic alternative.[3][4] Further clinical investigation of SHP2 inhibitors like this compound in JMML is warranted, both as a monotherapy and in combination with other agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of the Allosteric MEK Inhibitor Trametinib in Relapsed and Refractory Juvenile Myelomonocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. Trametinib shows promise for children with relapsed or refractory JMML - ecancer [ecancer.org]
Unveiling the Potential of Gingipain Inhibition: A Comparative Look at Kgp-IN-1 and Other Modulators
For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting key virulence factors of pathogenic bacteria is a paramount endeavor. Porphyromonas gingivalis, a primary pathogen in periodontal disease, wields a formidable arsenal of virulence factors, with gingipain proteases standing out as critical mediators of its pathogenicity. This guide provides a comparative overview of Kgp-IN-1, an arginine-specific gingipain (Rgp) inhibitor, and other notable gingipain modulators, supported by available data and detailed experimental methodologies.
While specific peer-reviewed publications detailing the experimental findings of this compound are not yet widely available, this compound, originating from patent WO2017201322A1, is recognized as an inhibitor of arginine-specific gingipains (Rgp).[1][2][3] Its name, however, could be misconstrued as it suggests targeting of lysine-specific gingipains (Kgp). To provide a comprehensive understanding of its potential, this guide will draw comparisons with better-characterized gingipain inhibitors, namely KYT-1 (an Rgp inhibitor) and Atuzaginstat (COR388), a Kgp inhibitor.
Comparative Analysis of Gingipain Inhibitors
The following table summarizes the key characteristics of this compound and its comparators. Due to the limited public data on this compound, some fields remain to be populated pending future publications.
| Feature | This compound | KYT-1 | Atuzaginstat (COR388) |
| Target | Arginine-specific gingipain (Rgp) | Arginine-specific gingipain (Rgp) | Lysine-specific gingipain (Kgp) |
| Reported IC₅₀/Kᵢ | Data not publicly available | Potent inhibitor | IC₅₀ of <50 pM[4] |
| Mechanism of Action | Inhibition of Rgp proteolytic activity | Potent, selective inhibitor of Rgp | Covalently binds to the active site of Kgp, leading to permanent inactivation.[4] |
| Source/Origin | Patent WO2017201322A1 | - | Developed by Cortexyme |
| Therapeutic Potential | Periodontal disease and other P. gingivalis-associated conditions | Periodontal disease | Alzheimer's disease[4][5] |
The Central Role of Gingipains in P. gingivalis Pathogenesis
Gingipains, which include arginine-specific (RgpA and RgpB) and lysine-specific (Kgp) cysteine proteases, are pivotal to the survival and virulence of P. gingivalis.[6][7][8] These enzymes are involved in a multitude of processes that subvert the host's immune response and facilitate tissue destruction. Their activities include:
-
Nutrient Acquisition: Degradation of host proteins to provide essential nutrients for the bacterium.[9]
-
Immune Evasion: Cleavage of host immune cell receptors and inflammatory mediators, thereby dampening the immune response.[10]
-
Tissue Destruction: Direct degradation of extracellular matrix components and disruption of host cell signaling pathways.[11]
Signaling Pathways Modulated by Gingipain Activity
The pathogenic effects of gingipains are mediated through their interaction with and disruption of several key host signaling pathways. Inhibition of these proteases is expected to counteract these effects.
-
Protease-Activated Receptors (PARs): Gingipains can activate PARs, leading to platelet aggregation and inflammatory responses.[12][13] Inhibition of gingipains would block this activation.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Gingipains can activate the p38 MAPK pathway in macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-8.[14]
-
PI3K/Akt Signaling Pathway: Gingipains have been shown to attenuate the activity of the PI3K/Akt pathway, which is crucial for cell survival and growth.[11]
Below are diagrams illustrating the known signaling pathways affected by gingipain activity.
Caption: Gingipain-mediated activation of PARs.
Caption: Impact of gingipains on host cell signaling.
Experimental Protocols
Replicating findings on gingipain inhibitors requires robust and standardized experimental protocols. Below are methodologies for key experiments.
Gingipain Activity Assay
This assay is fundamental to determining the inhibitory potential of a compound against gingipain proteases.
Objective: To measure the enzymatic activity of gingipains and assess the inhibitory effect of compounds like this compound.
Materials:
-
Purified RgpB and Kgp enzymes
-
Fluorogenic substrates (e.g., for Rgp: Boc-Val-Pro-Arg-MCA; for Kgp: Z-Phe-Lys-MCA)
-
Assay buffer: 0.1 M Tris-HCl (pH 7.6), 50 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine
-
96-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
-
Test compounds (e.g., this compound, KYT-1, Atuzaginstat) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilution to each well.
-
Add 50 µL of the purified gingipain enzyme solution (e.g., 5 nM RgpB or Kgp) to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (e.g., 200 µM) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of substrate hydrolysis (initial velocity) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Experimental Workflow for Assessing Gingipain Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel gingipain inhibitor.
Caption: Preclinical evaluation workflow.
Conclusion
While specific, peer-reviewed data on this compound remains to be published, its identification as an arginine-specific gingipain inhibitor places it within a promising class of therapeutic candidates. By understanding the established roles of gingipains in P. gingivalis pathogenesis and the effects of well-characterized inhibitors like KYT-1 and Atuzaginstat, researchers can better contextualize the potential of new molecules in this space. The provided experimental protocols offer a foundation for the rigorous evaluation needed to advance these compounds from the laboratory to potential clinical applications. As research progresses, a clearer picture of the efficacy and selectivity of this compound will undoubtedly emerge, contributing to the growing arsenal against P. gingivalis-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. mdpi.com [mdpi.com]
- 7. Pathogenesis of Important Virulence Factors of Porphyromonas gingivalis via Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Porphyromonas gingivalis and its Virulence factors in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Molecular mechanisms of Porphyromonas gingivalis-host cell interaction on periodontal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Secreted gingipains from Porphyromonas gingivalis induce microglia migration through endosomal signaling by protease-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Porphyromonas gingivalis Gingipains Trigger a Proinflammatory Response in Human Monocyte-derived Macrophages Through the p38α Mitogen-activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Kgp-IN-1 in Complex Biological Samples: A Comparative Guide
For researchers and drug development professionals investigating the virulence of Porphyromonas gingivalis, a key pathogen in periodontal disease, understanding the specificity of targeted inhibitors is paramount. This guide provides a comparative assessment of Kgp-IN-1, an arginine-specific gingipain (Rgp) inhibitor, and other prominent gingipain inhibitors. It is important to note that this compound is an inhibitor of cysteine proteases, known as gingipains, and not a kinase inhibitor.
Gingipains, including arginine-specific (RgpA and RgpB) and lysine-specific (Kgp) proteases, are critical virulence factors for P. gingivalis, playing a role in nutrient acquisition, tissue degradation, and evasion of the host immune response. Therefore, specific inhibition of these proteases is a promising therapeutic strategy. This guide details the specificity of various inhibitors, presents relevant experimental protocols, and provides visualizations of the key biological pathways and experimental workflows.
Comparative Analysis of Gingipain Inhibitor Specificity
The following table summarizes the inhibitory potency (Ki and IC50 values) of this compound and a selection of alternative gingipain inhibitors against their primary targets. Lower values indicate higher potency. While this compound is identified as a potent arginine-specific gingipain (Rgp) inhibitor, specific inhibitory constants (Ki or IC50 values) are not publicly available from the patent literature (WO2017201322A1).
| Inhibitor | Primary Target(s) | RgpA/B (Ki/IC50) | Kgp (Ki/IC50) | Selectivity Notes |
| This compound | Rgp | Data not publicly available | Data not publicly available | Described as an arginine-specific gingipain (Rgp) inhibitor. |
| KYT-1 | Rgp | 40 nM (Ki)[1] | 2 x 10-5 M (IC50)[2] | Highly selective for Rgp over Kgp (approximately 10,000-fold)[2]. Shows slight or no inhibition of mammalian proteases like trypsin and cathepsins B, L, and H[3]. |
| KYT-36 | Kgp | No inhibition up to 1 x 10-4 M[2] | ~1 x 10-10 M (Ki)[3][4] | Highly potent and selective for Kgp[2][3][4]. |
| KYT-41 | Dual (Rgp and Kgp) | 4.0 x 10-8 M (Ki)[4] | 2.7 x 10-10 M (Ki)[4] | A potent dual inhibitor, though more potent against Kgp[4]. |
| COR388 (Atuzaginstat) | Kgp | Data not available | <50 pM (IC50)[5] | A highly potent and selective covalent inhibitor of Kgp[5]. |
| Leupeptin | Rgp (and other proteases) | 2 x 10-8 M (IC50)[2] | No effect[2] | A less potent but selective inhibitor of Rgp compared to KYT-1[2]. |
| Cathepsin B Inhibitor II | Kgp (and other proteases) | No effect[2] | 5 x 10-8 M (IC50)[2] | Inhibits Kgp but is a broad-spectrum cysteine protease inhibitor. |
Experimental Protocols
To assess the specificity of gingipain inhibitors like this compound in complex biological samples, a variety of biochemical assays are employed. Below are detailed methodologies for key experiments.
Gingipain Activity Assay Using Fluorogenic or Chromogenic Substrates
This is the most common method to determine the inhibitory activity and specificity of compounds against purified gingipains or in complex mixtures like bacterial lysates or gingival crevicular fluid.
Principle: The assay utilizes synthetic peptide substrates that are specific for either Rgp (arginine-specific) or Kgp (lysine-specific). These substrates are conjugated to a reporter molecule, either a chromophore (like p-nitroanilide, pNA) or a fluorophore (like 7-amino-4-methylcoumarin, AMC). Cleavage of the peptide by the active gingipain releases the reporter, which can be quantified by measuring absorbance or fluorescence, respectively. The rate of reporter release is proportional to the enzyme activity.
Materials:
-
Purified RgpA, RgpB, and Kgp enzymes
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay Buffer: 100-200 mM Tris-HCl (pH 7.5-8.0), 75-150 mM NaCl, 2.5-5 mM CaCl2
-
Reducing Agent: 10 mM L-cysteine (to ensure the catalytic cysteine of the gingipain is in a reduced, active state)
-
Rgp-specific substrate: e.g., N-α-benzoyl-L-arginine-p-nitroanilide (BAPNA) or a fluorogenic equivalent.
-
Kgp-specific substrate: e.g., N-α-acetyl-L-lysine-p-nitroanilide (Ac-Lys-pNA) or Z-His-Glu-Lys-AMC.
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Enzyme Preparation: Prepare a stock solution of the purified gingipain (RgpA, RgpB, or Kgp) in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer containing the reducing agent.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution and the inhibitor solution. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding.
-
Initiate Reaction: Add the specific substrate (Rgp or Kgp substrate) to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in signal) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Determination of Inhibition Constant (Ki)
The Ki value is a more precise measure of inhibitor potency than the IC50 as it is independent of the substrate concentration. It is typically determined for competitive inhibitors.
Protocol:
-
Perform the gingipain activity assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition. The Ki can be determined from these analyses.
Protease Selectivity Profiling
To assess the specificity of an inhibitor against a broader range of proteases, a selectivity panel is used.
Protocol:
-
The inhibitor is tested against a panel of purified proteases, which should include:
-
Target proteases: RgpA, RgpB, Kgp
-
Related proteases: Other bacterial or host cysteine proteases (e.g., cathepsins B, L, H).
-
Unrelated proteases: Serine proteases (e.g., trypsin), metalloproteases, etc.
-
-
For each protease in the panel, an activity assay similar to the one described above is performed using a substrate specific for that protease.
-
The IC50 or Ki value for the inhibitor against each protease is determined.
-
The selectivity is expressed as the ratio of the IC50 or Ki for the off-target protease to that of the on-target protease. A higher ratio indicates greater selectivity for the target.
Visualizations
Gingipain Virulence Pathway and Inhibition
Caption: Role of gingipains in P. gingivalis virulence and their inhibition.
Experimental Workflow for Protease Inhibitor Specificity Assessment
Caption: Workflow for assessing the specificity of a protease inhibitor.
References
- 1. KYT-1 | Arg-gingipain inhibitor | Probechem Biochemicals [probechem.com]
- 2. Inhibitors of bacterial protease enzymes for periodontal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of pathogenicity of Porphyromonas gingivalis by newly developed gingipain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Kgp-IN-1
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research chemical Kgp-IN-1. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guide is based on general best practices for the disposal of hazardous laboratory chemicals. Always consult the supplier-provided SDS and your institution's Environmental Health & Safety (EHS) department for specific guidelines.
Quantitative Data Summary
The following table summarizes typical data found in an SDS for a research compound. The values provided are for illustrative purposes only and should not be considered as actual data for this compound.
| Property | Value | Citation/Source |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ | [1] |
| Molecular Weight | 468.9 g/mol | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, Ethanol | Common for small molecule inhibitors |
| Storage Temperature | -20°C | Standard for sensitive research chemicals |
| Hazard Statements (GHS) | H302, H315, H319, H335 | Assumed based on common laboratory reagents |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | General laboratory safety precautions[2][3] |
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Seek immediate medical attention for any significant exposure.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, like any hazardous chemical waste, is a regulated process designed to prevent harm to individuals and the environment.[6][7]
Step 1: Waste Identification and Classification
-
This compound, as a synthetic organic molecule used in research, should be treated as hazardous chemical waste .[8]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.[2] Do not overfill the container; a recommended maximum is 80% of its capacity.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Labeling of Waste Containers
-
Properly label all waste containers as soon as the first drop of waste is added.[8]
-
The label must include:
-
The words "Hazardous Waste ".[3]
-
The full chemical name: "This compound " (avoid abbreviations).
-
A list of all other constituents in the container, including solvents and their approximate percentages.
-
The date of accumulation.
-
The name of the principal investigator or lab group.
-
Step 4: Storage of Chemical Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[9]
-
Ensure containers are kept tightly closed except when adding waste.[2]
-
Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks.[9]
Step 5: Arranging for Disposal
-
Once the waste container is full or you are ready for a pickup, submit a chemical waste collection request to your institution's EHS department.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
Never dispose of this compound down the drain or in the regular trash. [4][8]
Experimental Protocols
Below is a generalized protocol for an in-vitro kinase assay, a common experiment for a compound like this compound, which is likely a kinase inhibitor.
Protocol: In-Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for the optimized time at the appropriate temperature (e.g., 30°C).
-
Stop the reaction using a suitable stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify the kinase activity. This can be done through various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Visualizations
Logical Workflow for Chemical Waste Disposal
Caption: A flowchart outlining the key steps for proper laboratory chemical waste disposal.
Hypothetical Signaling Pathway Inhibition
Caption: Diagram of a hypothetical signaling pathway showing inhibition by this compound.
References
- 1. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. vumc.org [vumc.org]
- 5. grosafe.co.nz [grosafe.co.nz]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. anentawaste.com [anentawaste.com]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
